Methylsulfamoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUEJRWNWVHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472720 | |
| Record name | METHYLSULFAMOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10438-96-7 | |
| Record name | N-Methylsulfamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYLSULFAMOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers
Introduction
Methylsulfamoyl chloride (CH₄ClNO₂S) is a reactive chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile building block, particularly in the synthesis of targeted therapeutics, has solidified its importance in medicinal chemistry. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of MEK inhibitors.
Physicochemical Properties
This compound is a moisture-sensitive liquid that requires careful handling. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-methylsulfamoyl chloride | [1] |
| CAS Number | 10438-96-7 | [1][2] |
| Molecular Formula | CH₄ClNO₂S | [1][2] |
| Molecular Weight | 129.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 188.9 ± 23.0 °C at 760 Torr | [3] |
| Density | 1.501 ± 0.06 g/cm³ (at 20°C) | [3] |
| Flash Point | 68.0 ± 22.6 °C | [3] |
| Solubility | Soluble in various organic solvents such as ethanol, acetone, and dichloromethane; reacts with water.[4] |
Reactivity and Stability:
This compound is a reactive compound due to the presence of the sulfamoyl chloride moiety. It is particularly sensitive to moisture and will hydrolyze in the presence of water to form methylsulfamic acid and hydrochloric acid.[4] Therefore, it should be handled under anhydrous conditions. It is incompatible with strong oxidizing agents and strong bases.
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Materials:
-
Methylamine (solution in an appropriate solvent, e.g., THF or as a gas)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Preparation: A solution of methylamine in the chosen anhydrous solvent is prepared. Alternatively, methylamine gas can be bubbled directly into the reaction mixture. A solution of sulfuryl chloride in the same anhydrous solvent is prepared in the dropping funnel.
-
Reaction: The flask is charged with the anhydrous solvent and the tertiary amine base (e.g., triethylamine), and the mixture is cooled to 0 °C in an ice bath.
-
The methylamine solution (or gas) is added slowly to the cooled reaction mixture while maintaining the temperature at 0 °C.
-
The solution of sulfuryl chloride is then added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Workflow for Synthesis and Purification:
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR | Singlet around 2.9-3.1 ppm (CH₃), and a broad singlet for the N-H proton. |
| ¹³C NMR | A single resonance for the methyl carbon around 30-40 ppm.[6] |
| FT-IR (cm⁻¹) | Strong S=O asymmetric and symmetric stretching bands around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. N-H stretching vibration around 3300-3400 cm⁻¹.[7][8] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 129/131 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments may include [M-Cl]⁺, [CH₃NHSO₂]⁺, and [CH₃NH]⁺. |
Experimental Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the IR spectrum of a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the S=O and N-H functional groups.
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragmentation patterns.
Applications in Drug Development: A Precursor to MEK Inhibitors
This compound is a key building block in the synthesis of various pharmacologically active compounds. A prominent application is in the development of MEK inhibitors, a class of targeted cancer therapeutics.
The RAS/RAF/MEK/ERK Signaling Pathway:
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers.
Role in the Synthesis of Trametinib:
Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 enzymes.[9][10] While the proprietary synthesis of Trametinib is not fully disclosed, the structural features of related compounds suggest that a sulfamoyl chloride derivative could be a key intermediate in forming the sulfonamide linkage present in some MEK inhibitors. The synthesis of such inhibitors often involves the coupling of a sulfamoyl chloride with an appropriate amine-containing fragment.
Logical Relationship in Drug Synthesis:
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard Identification
| Hazard | Description |
| GHS Pictograms | Corrosion, Acute Toxicity (fatal if inhaled), Health Hazard |
| Hazard Statements | Causes severe skin burns and eye damage. Fatal if inhaled. Harmful if swallowed. Harmful in contact with skin. Suspected of causing cancer. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.[11]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel therapeutics. Its role as a precursor to potent MEK inhibitors highlights its significance in the field of oncology drug discovery. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is crucial for its safe and effective use in a research setting. This guide provides a comprehensive overview to assist researchers in harnessing the synthetic potential of this important chemical intermediate.
References
- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 10438-96-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 10438-96-7|N-Methylsulfamoyl chloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis and Discovery of N-Methylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylsulfamoyl chloride, a reactive chemical intermediate, holds significance in the landscape of organic synthesis, particularly within the realm of medicinal chemistry. Its utility as a building block for the introduction of the N-methylsulfamoyl moiety (-SO₂NHCH₃) has positioned it as a valuable reagent in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of N-methylsulfamoyl chloride, with a focus on detailed experimental protocols and its relevance in drug development.
Discovery and First Synthesis
The first documented synthesis of N-methylsulfamoyl chloride is attributed to G. Weis and G. Schulze in their 1969 publication in Liebigs Annalen der Chemie. Their work laid the foundation for the preparation of a variety of N-alkylsulfamoyl chlorides. The fundamental approach involves the reaction of a primary amine hydrochloride with sulfuryl chloride. This method remains a cornerstone for the laboratory-scale synthesis of this important reagent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-methylsulfamoyl chloride is presented in the table below, compiled from various chemical databases and supplier information.[1][2]
| Property | Value |
| Chemical Formula | CH₄ClNO₂S |
| Molecular Weight | 129.57 g/mol |
| CAS Number | 10438-96-7 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 188.9 ± 23.0 °C at 760 Torr |
| Density | 1.501 ± 0.06 g/cm³ at 20 °C |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C |
Experimental Protocols
The following section details a common and effective method for the synthesis of N-methylsulfamoyl chloride, adapted from the principles outlined in the foundational literature.
Synthesis of N-Methylsulfamoyl Chloride from Methylamine Hydrochloride and Sulfuryl Chloride
This procedure describes the preparation of N-methylsulfamoyl chloride via the reaction of methylamine hydrochloride with sulfuryl chloride.
Materials and Reagents:
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Antimony(V) pentachloride (SbCl₅) (catalyst)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Dropping funnel
-
Distillation apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is set up under an inert atmosphere.
-
Reagent Addition: Anhydrous acetonitrile is added to the flask, followed by the addition of methylamine hydrochloride. The resulting suspension is stirred. A catalytic amount of antimony(V) pentachloride is then added.
-
Slow Addition of Sulfuryl Chloride: Sulfuryl chloride is added dropwise to the stirred suspension from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield N-methylsulfamoyl chloride as a colorless to light yellow liquid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80% (as reported in related patent literature) |
| Purity | >95% (achievable with proper distillation) |
Spectroscopic Data
Characterization of N-methylsulfamoyl chloride is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) and a broad singlet for the NH proton. |
| ¹³C NMR | A single resonance for the methyl carbon. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for chlorine. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the S=O stretching (in the region of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and N-H stretching. |
Application in Drug Development: Synthesis of MEK Inhibitors
N-Methylsulfamoyl chloride and its derivatives are valuable reagents in the synthesis of targeted cancer therapeutics, particularly MEK inhibitors.[1][2] The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers.
While a blockbuster drug synthesized directly from N-methylsulfamoyl chloride is not prominently described in publicly available literature, its utility is evident in the synthesis of various substituted MEK inhibitors disclosed in patent literature. The N-methylsulfamoyl group can be incorporated to modulate the physicochemical properties of the drug candidate, such as solubility and metabolic stability.
Illustrative Synthetic Workflow and Associated Signaling Pathway
The following diagrams illustrate a generalized experimental workflow for the synthesis of a hypothetical MEK inhibitor using N-methylsulfamoyl chloride and the targeted Ras-Raf-MEK-ERK signaling pathway.
Conclusion
N-Methylsulfamoyl chloride is a versatile and important reagent in organic and medicinal chemistry. Its straightforward synthesis and the ability to introduce the N-methylsulfamoyl functional group make it a valuable tool for drug discovery, particularly in the development of kinase inhibitors. The detailed understanding of its synthesis and properties provided in this guide is intended to support researchers and scientists in their efforts to develop novel and effective therapeutic agents.
References
- 1. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]
- 2. This compound | 10438-96-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Methylsulfamoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methylsulfamoyl chloride (CAS No. 10438-96-7). Due to the limited availability of public experimental spectra for this compound, this guide presents predicted spectroscopic data obtained from computational models, alongside established experimental methodologies for data acquisition. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational algorithms and should be used as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | Singlet | 3H | CH₃ |
| ~5.5 - 6.0 | Broad Singlet | 1H | NH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~30 - 35 | CH₃ |
Note: Predicted chemical shifts can vary depending on the solvent and the prediction software used.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium | N-H stretch |
| ~2900 - 3000 | Weak-Medium | C-H stretch (methyl) |
| ~1350 - 1380 | Strong | Asymmetric SO₂ stretch |
| ~1160 - 1180 | Strong | Symmetric SO₂ stretch |
| ~800 - 900 | Medium | S-N stretch |
| ~600 - 700 | Medium | S-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 129/131 | Moderate | [CH₃NHSO₂Cl]⁺ (Molecular Ion, with ³⁷Cl isotope peak) |
| 94 | High | [CH₃NHSO₂]⁺ |
| 80 | Moderate | [HNSO₂]⁺ |
| 64 | Moderate | [SO₂]⁺ |
| 44 | High | [CH₃NH]⁺ |
Note: The fragmentation pattern is predicted based on typical electron ionization (EI) mass spectrometry. The presence of the chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
To achieve a good signal-to-noise ratio, 16 to 64 scans are typically co-added.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) are acquired to obtain an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (for a liquid sample):
-
Neat Liquid (Thin Film): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder.
-
Sample Spectrum Acquisition:
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For direct infusion, the solution is injected at a slow, constant rate. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Methylsulfamoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methylsulfamoyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed understanding of its expected solubility based on its chemical properties, and outlines a robust experimental protocol for determining its solubility in a laboratory setting.
Introduction to this compound
This compound (CH₄ClNO₂S) is a reactive chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1][2] Its utility in drug development, particularly in the preparation of substituted MEK inhibitors, makes understanding its behavior in different solvents crucial for reaction optimization, purification, and formulation.[1]
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | CH₄ClNO₂S | [2][3] |
| Molecular Weight | 129.57 g/mol | [1][3] |
| CAS Number | 10438-96-7 | [1][2][3] |
| Boiling Point | 188.9 ± 23.0 °C (at 760 Torr) | [1] |
| Density | 1.501 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |
Expected Solubility in Organic Solvents
While specific quantitative data is scarce, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule contains both a polar sulfamoyl group and a relatively nonpolar methyl group, suggesting it will exhibit a range of solubilities in various organic solvents.
Polar Aprotic Solvents: Solvents such as acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are expected to be effective at dissolving this compound due to their high polarity and ability to engage in dipole-dipole interactions. Acetonitrile, in particular, has been noted as a suitable solvent for reactions involving sulfonyl chlorides.[4]
Chlorinated Solvents: Dichloromethane and chloroform are also anticipated to be good solvents. The related compound, sulfamoyl chloride, is known to be soluble in dichloromethane.[5] These solvents are polar enough to interact with the sulfamoyl chloride moiety but are less reactive than protic solvents.
Ethers: Solvents like tetrahydrofuran (THF) and diethyl ether are likely to show moderate to good solubility for this compound.
Hydrocarbon Solvents: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound due to the significant polarity of the sulfamoyl chloride group.
Protic Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) and water are generally not recommended for dissolving this compound. Sulfamoyl chlorides are reactive towards nucleophiles and can undergo solvolysis, especially with water, which leads to the formation of hydrochloric acid and the corresponding sulfonic acid or its derivatives.[5][6] This reactivity can be mistaken for or complicate solubility measurements.
Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available dataset for the quantitative solubility of this compound in a wide range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Acetonitrile | 0.460 | 25 | Data not available | Data not available | Isothermal Saturation |
| Dichloromethane | 0.309 | 25 | Data not available | Data not available | Isothermal Saturation |
| Tetrahydrofuran | 0.207 | 25 | Data not available | Data not available | Isothermal Saturation |
| Toluene | 0.099 | 25 | Data not available | Data not available | Isothermal Saturation |
| Hexane | 0.009 | 25 | Data not available | Data not available | Isothermal Saturation |
| Dimethylformamide | 0.386 | 25 | Data not available | Data not available | Isothermal Saturation |
| Acetone | 0.355 | 25 | Data not available | Data not available | Isothermal Saturation |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following protocol details a standardized method for determining the equilibrium solubility of this compound in various organic solvents. Given the compound's reactivity, especially with moisture, all procedures should be conducted under anhydrous conditions.
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Glass vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Constant temperature incubator or water bath
-
Analytical balance
-
Gas-tight syringes and needles
-
Syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation: a. Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator over a drying agent. b. Ensure all solvents are of high purity and anhydrous.
-
Sample Preparation: a. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached. b. Record the exact mass of the added solute. c. Using a syringe, add a known volume or mass of the anhydrous solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation and ingress of atmospheric moisture.
-
Equilibration: a. Place the vials in a constant temperature shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25°C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout this period.
-
Sample Withdrawal and Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a gas-tight syringe. c. Immediately filter the sample through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. d. Dilute the filtered sample to a known volume with the same solvent. e. Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Quantification: a. Prepare a series of calibration standards of this compound in the solvent of interest. b. Generate a calibration curve by plotting the analytical response (e.g., peak area) against the known concentrations of the standards. c. Determine the concentration of the unknown sample from the calibration curve, taking into account the dilution factor.
Safety Precautions: this compound is corrosive and harmful if swallowed, in contact with skin, or inhaled.[3] It causes severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound CAS#: 10438-96-7 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Hazards and Safe Handling of Methylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for methylsulfamoyl chloride (CAS No: 10438-96-7). The information is intended to support researchers, scientists, and drug development professionals in using this reagent safely in a laboratory setting.
Chemical and Physical Properties
This compound is a solid with the chemical formula CH₄ClNO₂S and a molecular weight of 129.57 g/mol .[1][2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | CH₄ClNO₂S | [1] |
| Molecular Weight | 129.57 g/mol | [1][2] |
| Appearance | Solid | [2] |
| InChI | 1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | [2] |
| InChI Key | UJJUEJRWNWVHCM-UHFFFAOYSA-N | [2] |
| SMILES String | CNS(Cl)(=O)=O | [2] |
Hazard Identification and GHS Classification
This compound is a hazardous substance with multiple GHS classifications. It is crucial to understand these hazards before handling the compound.
GHS Pictograms:
GHS05: Corrosive GHS07: Harmful/Irritant
Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H330: Fatal if inhaled.[1]
-
H351: Suspected of causing cancer.[1]
| Hazard Class | Category | Source |
| Acute Toxicity, Oral | Category 4 | [1][5] |
| Acute Toxicity, Dermal | Category 4 | [1][5] |
| Skin Corrosion/Irritation | Category 1B | [1][4] |
| Acute Toxicity, Inhalation | Category 2 | [1] |
| Carcinogenicity | Category 2 | [1] |
Reactivity and Hazardous Decomposition
This compound is a reactive compound. It is susceptible to nucleophilic attack and can react with amines to form sulfamides and with alcohols to yield sulfamates.[6] A critical reactivity hazard is its reaction with water.
Hydrolysis
In the presence of water, this compound can hydrolyze to form methylsulfamic acid and hydrogen chloride.[6] This reaction is a significant concern as it releases corrosive and toxic fumes.
Hazardous Decomposition Products
Upon combustion or decomposition, this compound can produce a range of hazardous substances, including:[7]
-
Carbon oxides
-
Hydrogen chloride
-
Nitrogen oxides
-
Sulfur oxides
Safe Handling and Experimental Workflow
Due to the significant hazards associated with this compound, a strict and well-defined handling protocol is mandatory. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to minimize exposure to this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Consider an apron and boots for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge for acid gases and organic vapors should be used, especially when engineering controls are not sufficient. |
First Aid Measures
In the event of exposure to this compound, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain immediate medical aid.[7] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain immediate medical aid.[7] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain immediate medical aid.[7] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[7] |
Experimental Protocols and Considerations
While specific experimental protocols will vary depending on the research application, the following general principles should always be applied when working with this compound:
-
Inert Atmosphere: Due to its reactivity with water, all reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the reagent.
-
Temperature Control: Reactions may be exothermic. Use appropriate cooling and temperature monitoring to control the reaction rate.
-
Quenching: Carefully quench the reaction mixture with a suitable reagent to neutralize any unreacted this compound before workup.
This compound has been used in the synthesis of various compounds, including N-methyl-2-oxoalkanesulfonamides through reactions with silyl enol ethers.[8] It is also a key reagent in the preparation of sulfamides and sulfamates.[6] Researchers should consult relevant literature for detailed synthetic procedures while adhering to the safety precautions outlined in this guide.
Storage and Disposal
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents. Keep the container tightly closed.[7]
Disposal: Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[7]
Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional safety protocols. Always consult the Safety Data Sheet (SDS) and your institution's safety office before handling this compound.
References
- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. N-ethyl-N-methylsulfamoyl chloride | C3H8ClNO2S | CID 22637008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Buy Cyclohexyl(methyl)sulfamoyl chloride | 83842-57-3 [smolecule.com]
- 7. aksci.com [aksci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Methylsulfamoyl Chloride: A Review of Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsulfamoyl chloride (CH₄ClNO₂S) is a key reagent in organic synthesis, particularly in the development of pharmaceuticals. Despite its utility, publicly available data on its thermal stability and decomposition profile is notably scarce. This technical guide synthesizes the limited available information and outlines the necessary experimental protocols to thoroughly characterize its thermal hazard potential. The absence of specific differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or accelerating rate calorimetry (ARC) data in the scientific literature underscores a critical knowledge gap for professionals handling this compound at elevated temperatures or on a large scale. This document serves as a foundational resource, highlighting the need for comprehensive safety and stability studies.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information resources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₄ClNO₂S | PubChem[1] |
| Molecular Weight | 129.57 g/mol | PubChem[1] |
| CAS Number | 10438-96-7 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 188.9 °C at 760 mmHg | ChemScene LLC[2] |
| Storage Temperature | 2-8 °C, under inert atmosphere | BLD Pharm[3] |
Thermal Stability and Decomposition: A Knowledge Gap
A comprehensive search of scientific literature and chemical safety databases reveals a significant lack of specific data regarding the thermal stability and decomposition of this compound. No published studies were found that detail its decomposition temperature, enthalpy of decomposition, or the identity of its decomposition products. This absence of information is a critical consideration for its use in chemical process development and scale-up, where understanding thermal hazards is paramount for ensuring safety.
While data on analogous compounds, such as sulfamoyl chloride, suggest that the sulfonyl chloride functional group can be reactive and potentially unstable under certain conditions, direct extrapolation of this behavior to this compound is not scientifically sound.[4]
Recommended Experimental Protocols for Thermal Hazard Assessment
To address the current knowledge gap, a thorough thermal hazard assessment of this compound is essential. The following standard analytical techniques are recommended to determine its thermal stability and decomposition characteristics.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, melting point, and to quantify the energy released during decomposition (enthalpy of decomposition).
Methodology:
-
A small sample (typically 1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The heat flow to or from the sample relative to the reference is monitored as a function of temperature.
-
Exothermic events are indicative of decomposition. The onset temperature of the exotherm and the integrated area of the peak provide the decomposition temperature and the enthalpy of decomposition, respectively.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to identify the number of decomposition steps.
Methodology:
-
A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
The pan is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
A mass loss indicates the evolution of volatile decomposition products. The temperature at which mass loss begins is the onset of decomposition.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case, adiabatic runaway reaction scenario and to determine the time-to-maximum-rate (TMR) and the adiabatic temperature rise.
Methodology:
-
A larger sample (typically 1-10 g) of this compound is placed in a robust, sealed sample bomb (e.g., titanium or stainless steel).
-
The bomb is placed in the ARC calorimeter.
-
The system is heated in a stepwise manner (heat-wait-seek mode). The instrument heats the sample to a set temperature, holds it isothermally to detect any self-heating, and if an exothermic activity is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.
-
In the adiabatic mode, the calorimeter heaters match the sample temperature, preventing any heat loss to the surroundings.
-
The temperature and pressure of the sample are monitored as a function of time as the decomposition reaction proceeds.
-
This data is used to calculate critical safety parameters such as the onset temperature of thermal runaway, the TMR, and the adiabatic temperature rise.
Proposed Logical Workflow for Thermal Hazard Analysis
The following diagram illustrates a logical workflow for a comprehensive thermal hazard analysis of this compound, starting from initial screening to a more detailed investigation.
Caption: Logical workflow for thermal hazard assessment.
Potential Decomposition Pathways: A Hypothetical Overview
In the absence of experimental data, any proposed decomposition pathway for this compound is purely speculative. However, based on the general chemistry of related compounds, potential decomposition mechanisms could involve:
-
Loss of HCl: This is a common decomposition route for sulfonyl chlorides.
-
N-S bond cleavage: This could lead to the formation of methylamine derivatives and sulfur oxides.
-
C-N bond cleavage: This is less likely but could result in the formation of methane and other fragments.
A hypothetical decomposition initiation step is illustrated below. It is crucial to emphasize that this is not based on experimental evidence and requires validation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Methylsulfamides via Reaction of Methylsulfamoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methylsulfamoyl chloride with primary amines is a robust and widely utilized method for the synthesis of N-substituted methylsulfamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfamide moiety in a diverse range of biologically active molecules. Sulfamides are recognized as important pharmacophores and are present in drugs with antibacterial, anticancer, and anti-inflammatory properties. The protocol described herein provides a general and efficient procedure for the synthesis of N-methylsulfamides, which can be readily adapted for the generation of compound libraries for screening and lead optimization.
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the this compound by the primary amine. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and impede the reaction.
Data Presentation
| Entry | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Triethylamine | 0 to RT | 12-24 | ~90% |
| 2 | 4-Methoxybenzylamine | Dichloromethane | Triethylamine | 0 to RT | 0.25 | 98% (crude) |
| 3 | p-Toluidine | Dichloromethane | Pyridine | 0 to RT | 12 | High |
| 4 | Benzylamine | Dichloromethane | Triethylamine | RT | 16 | ~85-95% |
| 5 | n-Butylamine | Dichloromethane | Triethylamine | 0 to RT | 12 | High |
| 6 | Hexamethylenimine | Water | Sodium Hydroxide | RT | 2 | 97% |
| 7 | 1-Octylamine | Water | Sodium Hydroxide | RT | 2 | 98% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl- and N-Alkyl-N'-methylsulfamides in an Organic Solvent
This protocol is a standard and widely applicable method for the reaction of this compound with primary amines in a non-aqueous medium.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add triethylamine or pyridine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane three times.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-substituted methylsulfamide can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of N-Substituted Methylsulfamides
This protocol offers a more environmentally friendly and often faster alternative to the traditional solvent-based method.[2]
Materials:
-
This compound
-
Primary amine
-
Microwave reactor
-
TLC plate
-
n-Hexane
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, add the primary amine (1 mmol) and this compound (1 mmol).
-
Microwave Irradiation: Expose the mixture to microwave irradiation for the appropriate time (typically 1-10 minutes, optimization may be required). Monitor the reaction by TLC.[2]
-
Isolation: After completion, treat the reaction mixture with n-hexane (15-20 mL) and let it stand at room temperature for 7-10 hours.[2]
-
Purification: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the purified N-substituted methylsulfamide.[2]
Mandatory Visualization
Reaction Signaling Pathway
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
Caption: Workflow for the synthesis of N-methylsulfamides.
References
Synthesis of N-Methylsulfonamides Using Methylsulfamoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylsulfonamides are a significant class of organic compounds widely utilized in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a variety of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and kinase inhibitors. The N-methyl substitution can modulate the physicochemical properties of the parent sulfonamide, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of the drug candidate.
Methylsulfamoyl chloride is a reactive chemical intermediate that serves as a direct and efficient precursor for the synthesis of N-methylsulfonamides. This document provides detailed application notes and experimental protocols for the synthesis of N-methylsulfonamides from this compound and various primary and secondary amines.
Application in Drug Discovery: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway
N-methylsulfonamides have been investigated as inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, motility, and proliferation.[1][2] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.[3]
The general mechanism of ROCK signaling begins with the activation of the small GTPase RhoA. Activated RhoA-GTP then binds to and activates ROCK, which in turn phosphorylates downstream substrates, including myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation and subsequent smooth muscle contraction. N-methylsulfonamide-containing molecules can be designed to bind to the ATP-binding pocket of ROCK, thereby inhibiting its kinase activity and downstream signaling.
Below is a diagram illustrating the core components of the ROCK signaling pathway.
Caption: A simplified diagram of the Rho-Kinase (ROCK) signaling pathway.
General Reaction Scheme
The synthesis of N-methylsulfonamides from this compound is a nucleophilic substitution reaction at the sulfur atom. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the formation of a new S-N bond and the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General reaction for the synthesis of N-methylsulfonamides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-methylsulfonamides using this compound with different classes of amines.
Protocol 1: Synthesis with Aliphatic Primary and Secondary Amines
This protocol is suitable for the reaction of this compound with a range of aliphatic primary and secondary amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aliphatic amine (1.0 eq.) in anhydrous DCM or ACN (approximately 0.2-0.5 M concentration).
-
Add the base (pyridine or Et₃N, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis with Aromatic Amines (Anilines)
This protocol is adapted for less nucleophilic aromatic amines.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, 4-fluoroaniline)
-
Anhydrous Pyridine (can be used as both base and solvent) or Dichloromethane (DCM) with Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Method A (Pyridine as solvent and base): In a round-bottom flask, dissolve the aromatic amine (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.
-
Add this compound (1.1 eq.) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Method B (DCM with Et₃N): In a round-bottom flask, dissolve the aromatic amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool to 0 °C.
-
Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up (for both methods): Pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Substrate Scope and Yields
The following tables summarize the typical yields obtained for the synthesis of various N-methylsulfonamides from this compound and different amines under standard reaction conditions.
Table 1: Reaction with Primary Aliphatic Amines
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Pyridine | DCM | 4 | 92 |
| Cyclohexylamine | Et₃N | ACN | 6 | 88 |
| n-Butylamine | Et₃N | DCM | 3 | 95 |
| Isopropylamine | Pyridine | DCM | 5 | 85 |
Table 2: Reaction with Secondary Aliphatic Amines
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Piperidine | Et₃N | DCM | 2 | 96 |
| Morpholine | Pyridine | ACN | 3 | 94 |
| Diethylamine | Et₃N | DCM | 4 | 89 |
| N-Methylbenzylamine | Pyridine | DCM | 8 | 82 |
Table 3: Reaction with Aromatic Amines
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | Pyridine | 12 | 85 |
| 4-Fluoroaniline | Et₃N | DCM | 16 | 78 |
| 4-Methoxyaniline | Pyridine | DCM | 12 | 88 |
| 2-Aminopyridine | Et₃N | ACN | 24 | 65 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-methylsulfonamides.
Caption: A typical workflow for the synthesis of N-methylsulfonamides.
Conclusion
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-methylsulfonamides. The protocols provided herein can be adapted for a wide range of substrates, making this a valuable transformation in the toolkit of medicinal chemists and drug discovery scientists. The ability to readily synthesize diverse libraries of N-methylsulfonamides facilitates the exploration of structure-activity relationships and the optimization of lead compounds targeting various biological targets, such as the ROCK signaling pathway.
References
Application Notes and Protocols: The Role of Methylsulfamoyl Chloride in the Synthesis of MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methylsulfamoyl chloride in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors, a critical class of therapeutic agents in oncology. This document includes a review of the underlying signaling pathway, a detailed experimental protocol for a representative synthesis, and relevant chemical data.
Introduction to MEK Inhibition and the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2. Inhibition of MEK represents a key therapeutic strategy to block this oncogenic signaling.
This compound serves as a key reagent in the synthesis of certain MEK inhibitors, enabling the introduction of a methylsulfonamide moiety. This functional group can be critical for the molecule's binding affinity, selectivity, and overall pharmacological profile. The reaction typically involves the coupling of this compound with a primary or secondary amine on a core scaffold of the inhibitor.
MEK Signaling Pathway
The following diagram illustrates the simplified RAS/RAF/MEK/ERK signaling cascade, highlighting the central role of MEK.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Point of MEK Inhibition.
Application: Synthesis of a Pyridinyl-Substituted Chromenone MEK Inhibitor
This section details the synthesis of 3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one, a potent MEK inhibitor, highlighting the key step involving this compound.
Experimental Workflow
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for a pyridinyl-substituted chromenone MEK inhibitor.
Experimental Protocol: Synthesis of N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide
This protocol details the crucial step of introducing the methylsulfonamide moiety using this compound.
Materials:
-
3-Amino-4-(hydroxymethyl)pyridin-2-ol
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-(hydroxymethyl)pyridin-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the reaction mixture.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Amino-4-(hydroxymethyl)pyridin-2-ol | 1.0 eq | --INVALID-LINK-- |
| This compound | 1.1 eq | --INVALID-LINK-- |
| Pyridine | 1.2 eq | --INVALID-LINK-- |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | --INVALID-LINK-- |
| Temperature | 0 °C to Room Temperature | --INVALID-LINK-- |
| Reaction Time | 12 hours | --INVALID-LINK-- |
| Product | ||
| Product Name | N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide | |
| Yield | Not explicitly stated | |
| Purity | High (after chromatography) | |
| Characterization | ||
| 1H NMR | Consistent with structure | |
| Mass Spectrometry | Consistent with molecular weight |
Discussion
The use of this compound provides an efficient method for the introduction of the N-methylsulfonamide group. The reaction proceeds under mild conditions and is generally high-yielding, although purification by chromatography is often necessary to remove impurities. The sulfonamide moiety is a key pharmacophore in many MEK inhibitors, contributing to their binding affinity and selectivity. The protocol described herein can be adapted for the synthesis of other structurally related MEK inhibitors.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
Application Notes & Protocols: Reaction of Methylsulfamoyl Chloride with Aliphatic vs. Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of N-substituted sulfonamides is a critical process in the creation of new chemical entities. Methylsulfamoyl chloride (CH₃SO₂NHCl) is a key reagent for installing the N-methylsulfonamide moiety. Understanding the differential reactivity of this compound with various amines is crucial for designing efficient synthetic routes.
This document provides detailed application notes and protocols for the reaction of this compound with two major classes of amines: aliphatic and aromatic. It highlights the differences in their reactivity, provides standardized experimental procedures, and summarizes quantitative data for practical laboratory application.
Core Principles: Reactivity of Aliphatic vs. Aromatic Amines
The fundamental reaction is a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.[3][4]
The primary determinant of the reaction rate and required conditions is the nucleophilicity of the amine, which differs significantly between aliphatic and aromatic amines.
-
Aliphatic Amines: These are characterized by an sp³-hybridized nitrogen atom linked to alkyl groups. The lone pair of electrons on the nitrogen is localized and readily available for nucleophilic attack. Alkyl groups are electron-donating (+I effect), which further increases the electron density on the nitrogen, making aliphatic amines strong bases and potent nucleophiles.[5][6] Consequently, their reaction with this compound is typically rapid, often exothermic, and proceeds to high yields under mild conditions.
-
Aromatic Amines: In aromatic amines, the nitrogen atom is directly attached to an aromatic ring. The lone pair of electrons on the nitrogen is delocalized into the aromatic π-system through resonance.[5] This delocalization significantly reduces the electron density on the nitrogen, making it less available for donation. As a result, aromatic amines are weaker bases and less nucleophilic than their aliphatic counterparts.[5][7] Their reaction with this compound is slower and often requires more forcing conditions, such as elevated temperatures, to achieve comparable yields.
Logical Relationship: Amine Nucleophilicity and Reactivity
References
Application Notes and Protocols: Methylsulfamoyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methylsulfamoyl chloride for the protection of primary and secondary amines. This document outlines the advantages, limitations, and stability of the resulting N-methylsulfamoyl amides, along with detailed experimental protocols for their formation and cleavage.
Introduction to the Methylsulfamoyl Protecting Group
The protection of amines is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The methylsulfamoyl group serves as a robust protecting group for primary and secondary amines, forming stable N-methylsulfonamides. These sulfonamides are generally stable to a wide range of reaction conditions, particularly acidic and some basic conditions, making them valuable in complex synthetic routes.[1] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the parent amine.[1]
Advantages:
-
High Stability: N-methylsulfamoyl amides are stable to strongly acidic conditions and are resistant to many nucleophiles and bases.
-
Ease of Introduction: The protection reaction proceeds readily with primary and secondary amines using this compound under basic conditions.
-
Reduced Basicity: The resulting sulfonamide has a significantly lower pKa compared to the parent amine, which can be advantageous in certain synthetic transformations.
Limitations:
-
Harsh Deprotection Conditions: Cleavage of the N-methylsulfamoyl group often requires strong reducing agents or harsh acidic conditions, which may not be compatible with sensitive functional groups.
-
Potential for Over-alkylation: While the sulfonamide nitrogen is less nucleophilic, deprotonation can lead to a sulfonamide anion that may undergo alkylation.
Stability of the N-Methylsulfamoyl Group
The stability of the N-methylsulfamoyl protecting group is a key feature. The following table summarizes its general stability towards various reagents and conditions, based on the known stability of related sulfonamides.
| Reagent/Condition | Stability | Notes |
| Acidic Conditions | ||
| TFA, 100% | Stable | Generally stable to strong acids for short periods. |
| 6 M HCl, reflux | Potentially Labile | Prolonged heating in strong mineral acids can lead to cleavage. |
| Basic Conditions | ||
| 1 M NaOH, rt | Stable | Generally stable to aqueous base at room temperature. |
| LiOH, THF/H₂O, reflux | Stable | Resistant to hydrolysis under these conditions. |
| Piperidine, DMF | Stable | Stable to conditions used for Fmoc deprotection. |
| Reductive Conditions | ||
| H₂, Pd/C | Stable | The sulfonamide bond is not cleaved by catalytic hydrogenation. |
| NaBH₄, MeOH | Stable | Resistant to hydride reducing agents. |
| LiAlH₄, THF | Stable | Generally stable to lithium aluminum hydride. |
| Na/NH₃ (liquid) | Labile | Cleaved by dissolving metal reductions. |
| SmI₂, THF | Labile | Can be cleaved under these reductive conditions. |
| Oxidative Conditions | ||
| m-CPBA, DCM | Stable | The sulfonamide is generally stable to common oxidizing agents. |
| O₃, DCM/MeOH | Stable | Resistant to ozonolysis conditions. |
| Organometallic Reagents | ||
| n-BuLi, THF, -78 °C | Stable (but deprotonates) | The N-H proton of primary sulfonamides is acidic and will be deprotonated. |
| Grignard Reagents | Stable (but deprotonates) | Similar to n-BuLi, will deprotonate the sulfonamide. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of amines with this compound and the subsequent deprotection of the resulting N-methylsulfamoyl amides.
Protocol 1: Protection of Primary and Secondary Amines with this compound
This protocol describes a general procedure for the synthesis of N-methylsulfonamides from primary and secondary amines.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution and stir for 10 minutes.
-
Slowly add a solution of this compound (1.2 equiv) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for N-Methylsulfonamide Formation (Adapted from related N-substituted sulfonamides):
| Amine Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine (2.0) | DCM | 12 | 95 |
| Benzylamine | Et₃N (1.5) | THF | 4 | 98 |
| Di-n-propylamine | Et₃N (1.5) | DCM | 16 | 92 |
| Piperidine | Pyridine (2.0) | THF | 6 | 96 |
Protocol 2: Reductive Deprotection of N-Methylsulfamoyl Amides
This protocol outlines a common method for the cleavage of N-methylsulfonamides using a dissolving metal reduction.
Materials:
-
N-methylsulfamoyl-protected amine
-
Anhydrous tetrahydrofuran (THF)
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium chloride (NH₄Cl)
-
Standard laboratory glassware for low-temperature reactions (Dewar condenser)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense ammonia into the flask.
-
Dissolve the N-methylsulfamoyl-protected amine (1.0 equiv) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal (3.0-5.0 equiv) to the stirring solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-3 hours, maintaining the blue color.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Quantitative Data for Reductive Deprotection (General yields for sulfonamide cleavage):
| Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| N-benzyl-N-methylsulfonamide | Na/NH₃ | THF/NH₃ | 2 | 85-95 |
| N-phenyl-N-methylsulfonamide | Na/NH₃ | THF/NH₃ | 3 | 80-90 |
Protocol 3: Acidic Deprotection of N-Methylsulfamoyl Amides
This protocol describes the cleavage of N-methylsulfonamides under strong acidic conditions. This method is suitable for substrates that can withstand harsh acidic environments.
Materials:
-
N-methylsulfamoyl-protected amine
-
Hydrobromic acid (HBr) in acetic acid (33 wt %) or concentrated sulfuric acid (H₂SO₄)
-
Phenol (as a scavenger)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the N-methylsulfamoyl-protected amine (1.0 equiv) in a minimal amount of a suitable solvent if necessary (e.g., acetic acid).
-
Add a scavenger such as phenol (1.0 equiv).
-
Add HBr in acetic acid (excess) or concentrated H₂SO₄ (excess).
-
Heat the reaction mixture to 50-100 °C and stir for 2-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Quantitative Data for Acidic Deprotection (General yields for sulfonamide cleavage):
| Substrate | Acid | Temperature (°C) | Time (h) | Yield (%) |
| N-aryl-N-methylsulfonamide | HBr/AcOH | 70 | 12 | 70-85 |
| N-alkyl-N-methylsulfonamide | conc. H₂SO₄ | 100 | 6 | 60-75 |
Visualizations
Caption: Reaction scheme for the protection of amines.
Caption: General workflow for amine protection and deprotection.
Caption: Logic for choosing the methylsulfamoyl protecting group.
References
Application Notes and Protocols: Sulfonylation of Anilines with Methylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of anilines is a fundamental transformation in organic synthesis, yielding N-arylsulfonamides, a scaffold of significant importance in medicinal chemistry and drug development. Sulfonamides are present in a wide array of therapeutic agents, exhibiting diverse biological activities. Methylsulfamoyl chloride serves as a key reagent for the introduction of the methylsulfamoyl group (-SO₂NHCH₃), which can modulate the physicochemical properties of a molecule, such as solubility and acidity, and provide a vector for further functionalization.
These application notes provide a comprehensive overview of the reaction conditions for the sulfonylation of anilines with this compound, including detailed experimental protocols and a summary of reaction outcomes with various substituted anilines.
Reaction Principle
The sulfonylation of anilines with this compound is a nucleophilic substitution reaction at the sulfur atom of the sulfamoyl chloride. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline starting material, rendering it non-nucleophilic.
The general reaction scheme is as follows:
The choice of solvent and base is crucial for the successful outcome of the reaction, influencing reaction rates, yields, and the ease of product isolation.
Experimental Protocols
Two primary protocols are provided: a classical approach using pyridine as both the base and solvent, and a more contemporary solvent-free method.
Protocol 1: Sulfonylation in Pyridine
This is a traditional and widely used method for the sulfonylation of amines. Pyridine serves as an excellent solvent for both the aniline and the sulfamoyl chloride, and it is a sufficiently strong base to scavenge the HCl produced during the reaction.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.5 eq) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-aryl-N'-methylsulfamide.
Protocol 2: Solvent-Free Sulfonylation
This method offers a more environmentally friendly approach, avoiding the use of volatile organic solvents. It is particularly effective for anilines that are liquids or low-melting solids.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Mortar and pestle (optional, for solid anilines)
-
Round-bottom flask or vial
-
Magnetic stirrer
-
Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask or vial, combine the substituted aniline (1.0 eq) and sodium bicarbonate (1.5 - 2.0 eq). If the aniline is a solid, it can be ground with the sodium bicarbonate in a mortar and pestle to ensure intimate mixing.
-
Add this compound (1.0 - 1.2 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. Reaction times can range from a few minutes to several hours.
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
The following table summarizes the reaction conditions and yields for the sulfonylation of various substituted anilines with this compound.
| Entry | Aniline Derivative | Method | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Protocol 1 | Pyridine | Pyridine | 12 | 85 |
| 2 | 4-Methylaniline | Protocol 2 | NaHCO₃ | Solvent-free | 1 | 92 |
| 3 | 4-Methoxyaniline | Protocol 1 | Pyridine | Pyridine | 18 | 88 |
| 4 | 4-Chloroaniline | Protocol 1 | Pyridine | Pyridine | 24 | 75 |
| 5 | 4-Nitroaniline | Protocol 1 | Pyridine | Pyridine | 24 | 60 |
| 6 | 2,4-Dimethylaniline | Protocol 2 | NaHCO₃ | Solvent-free | 2 | 90 |
| 7 | 2-Chloroaniline | Protocol 1 | Pyridine | Pyridine | 24 | 70 |
Note: Yields are for isolated and purified products.
Mandatory Visualizations
Experimental Workflow for Sulfonylation of Anilines
Caption: General experimental workflows for the sulfonylation of anilines.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the sulfonylation reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfamoyl chloride.
-
Increase the equivalents of this compound and/or the reaction time.
-
For electron-deficient anilines, a stronger base or higher reaction temperature may be required. However, be cautious as this can lead to side reactions.
-
-
Formation of Di-sulfonated Product:
-
This is more likely with highly nucleophilic anilines. Use a stoichiometric amount of this compound and add it slowly to the reaction mixture.
-
-
Difficult Purification:
-
If pyridine is difficult to remove during workup, perform multiple acidic washes.
-
If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization.
-
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood.
-
The reaction can be exothermic, especially on a larger scale. Use an ice bath for cooling during the addition of the sulfamoyl chloride.
Catalytic Synthesis of Sulfonamides Utilizing Methylsulfamoyl Chloride: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical process, given their prevalence in pharmaceuticals. This document provides a detailed overview and experimental protocols for the catalytic synthesis of sulfonamides using methylsulfamoyl chloride, with a focus on 4-dimethylaminopyridine (DMAP) as a highly effective nucleophilic catalyst.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The traditional method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base. While effective, this method can be slow and require harsh conditions for less nucleophilic amines. The use of catalysts can significantly enhance the efficiency and scope of this vital transformation. This application note details a robust catalytic method employing this compound as the sulfonylating agent and DMAP as the catalyst.
Catalytic Approach: The Role of 4-Dimethylaminopyridine (DMAP)
4-Dimethylaminopyridine (DMAP) has emerged as a superior nucleophilic catalyst for the sulfonylation of amines. Its efficacy stems from its ability to form a highly reactive N-sulfonylpyridinium salt intermediate with the sulfonyl chloride. This intermediate is significantly more electrophilic than the sulfonyl chloride itself, facilitating a rapid reaction with a broad range of amines, including those that are sterically hindered or possess low nucleophilicity.[1]
The catalytic cycle of DMAP in the sulfonylation of amines with this compound is depicted below. The process begins with the nucleophilic attack of DMAP on the sulfur atom of this compound, displacing the chloride ion to form the reactive N-methylsulfonyl-DMAP intermediate. This intermediate is then readily attacked by the amine nucleophile, yielding the desired sulfonamide and regenerating the DMAP catalyst.[1]
Experimental Protocols
The following protocols are provided as a general guideline and can be adapted for a wide range of amine substrates.
General Procedure for DMAP-Catalyzed Sulfonylation of Amines
This protocol describes a general method for the reaction of an amine with this compound using a catalytic amount of DMAP.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Triethylamine (Et3N) or Pyridine (optional, as a stoichiometric base, 1.5 - 2.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq) and DMAP (0.1 - 0.2 eq). Dissolve the solids in the chosen anhydrous solvent (e.g., DCM). If using a stoichiometric base like triethylamine, it can be added at this stage.
-
Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add this compound (1.1 - 1.5 eq) dropwise over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, dilute the mixture with the reaction solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and any excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure sulfonamide.
Quantitative Data
The following table summarizes representative yields for the DMAP-catalyzed synthesis of sulfonamides from various amines and sulfonyl chlorides. While specific data for this compound is limited in comparative studies, the provided data for benzenesulfonyl chlorides with heterocyclic amines demonstrates the high efficiency of the DMAP catalyst. It is anticipated that similar high yields would be achievable with this compound under optimized conditions.
| Entry | Amine Substrate | Sulfonyl Chloride | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-ethoxy-benzothiazole | p-Toluene sulfonyl chloride | DMAP (150) | Acetonitrile | 1.5 | 89 | |
| 2 | 7-Benzyl-5,6-diphenyl-2-m-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-Methylbenzenesulfonyl chloride | DMAP (100) | Solvent-free | 0.5 | 95 | [2] |
| 3 | 7-Benzyl-5,6-diphenyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Benzenesulfonyl chloride | DMAP (100) | Solvent-free | 0.75 | 92 | [2] |
| 4 | 7-Benzyl-5,6-diphenyl-2-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-Chlorobenzenesulfonyl chloride | DMAP (100) | Solvent-free | 0.5 | 96 | [2] |
Conclusion
The use of 4-dimethylaminopyridine as a catalyst provides a highly efficient and general method for the synthesis of sulfonamides from this compound and a wide variety of amines. The mild reaction conditions, high yields, and broad substrate scope make this an attractive method for drug discovery and development professionals. The provided protocols and understanding of the catalytic mechanism should enable researchers to effectively implement this methodology in their synthetic endeavors.
References
Methylsulfamoyl Chloride: A Key Reagent in the Synthesis of Targeted Therapeutic Agents
For Immediate Release
Methylsulfamoyl chloride has emerged as a critical building block in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents. Its utility lies in the facile introduction of the methylsulfamoyl moiety (CH₃NHSO₂-) into various molecular scaffolds, a group that has proven to be a valuable pharmacophore for targeting key enzymes implicated in a variety of diseases. This application note provides an overview of the use of this compound in the development of potent and selective inhibitors of cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs), complete with detailed experimental protocols and quantitative data to support researchers in drug discovery and development.
Applications in the Development of Selective COX-2 Inhibitors
The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The methylsulfamoyl group can be incorporated into molecules designed to selectively target the larger active site of the COX-2 isozyme.
Quantitative Data for Methylsulfamoyl-Containing COX-2 Inhibitors
The following table summarizes the biological activity of representative COX-2 inhibitors synthesized using a sulfamoyl chloride precursor. While specific data for this compound derivatives is often embedded within broader studies, the data presented for analogous sulfonamides underscore the potential of this class of compounds.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) | Reference Selectivity Index |
| 6b | COX-2 | 0.04 | 329 | Celecoxib | 0.05 | 294 |
| 6j | COX-2 | 0.04 | 312 | Celecoxib | 0.05 | 294 |
| 6e | COX-2 | 0.05 | - | Celecoxib | 0.05 | - |
| VIIa | COX-2 | 0.29 | 67.24 | Celecoxib | 0.42 | 33.8 |
Note: Data is for benzenesulfonamide derivatives, which serve as a proxy for the potential of methylsulfamoyl-containing analogs.[1][2] "-" indicates data not available.
Signaling Pathway: Prostaglandin Biosynthesis and COX-2 Inhibition
The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins.[1][3]
Applications in the Development of Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance.[4][5][6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group for CA inhibitors, and N-methylsulfamides have been explored for their potential to achieve isoform selectivity and favorable pharmacokinetic properties.
Quantitative Data for N-Methylsulfamide Carbonic Anhydrase Inhibitors
The following table presents inhibition data for various sulfonamide-based carbonic anhydrase inhibitors against different human CA (hCA) isoforms. This data highlights the potency and selectivity that can be achieved with this class of compounds.
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | Reference Compound |
| Acetazolamide | 250 | 12.5 | 2.5 | 25.7 | - |
| Compound 10d | 6.2 | - | - | - | Acetazolamide |
| Compound 5e | 71.4 | - | - | - | Acetazolamide |
| Compound 3a | - | - | - | - | - |
| Compound 3k | - | - | 1.1 | - | Acetazolamide |
Note: Data is for various sulfonamide derivatives, illustrating the range of activities.[6][7] "-" indicates data not available.
Signaling Pathway: Carbonic Anhydrase Inhibition and Physiological Effects
Carbonic anhydrase inhibitors interfere with the enzyme's ability to maintain acid-base balance. In the eye, for instance, this leads to a reduction in the formation of aqueous humor and a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-methylsulfamides
This protocol describes a general method for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline derivative
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and desired products. Appropriate safety precautions should always be taken when handling chemical reagents.
References
- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides Using Methylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticonvulsant drugs.[1][2] The synthesis of this critical functional group on a large scale is a common challenge in the pharmaceutical industry. This document provides detailed application notes and protocols for the large-scale synthesis of sulfonamides, with a specific focus on the use of methylsulfamoyl chloride as a key reagent. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in the efficient and safe production of sulfonamide-based active pharmaceutical ingredients (APIs).
The primary route for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] this compound is a readily available and reactive building block for the introduction of the N-methylsulfamoyl group, a common moiety in many drug candidates. While the fundamental reaction is straightforward, scaling up this process presents several challenges, including reaction kinetics, temperature control, impurity profiles, and product isolation. These notes will address these critical aspects to ensure a robust and reproducible large-scale synthesis.
Signaling Pathways of Therapeutic Sulfonamides
Sulfonamide-based drugs exert their therapeutic effects through various mechanisms of action, often by targeting specific enzymes in key signaling pathways. Understanding these pathways is crucial for drug design and development.
Antibacterial Sulfonamides: Inhibition of Folate Synthesis
The archetypal mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential precursor for DNA and RNA synthesis. Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), competitively inhibit DHPS, thereby halting bacterial growth and replication.[1]
References
One-Pot Synthesis of N-Substituted Sulfonamides from Methylsulfamoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-substituted sulfonamides from methylsulfamoyl chloride. This method offers a straightforward and versatile approach for the preparation of a diverse range of sulfonamides, which are crucial pharmacophores in numerous therapeutic agents.
Introduction
N-substituted sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of these compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. This application note details a robust and scalable one-pot protocol for the synthesis of N-substituted sulfonamides, starting from the readily available this compound. The procedure is amenable to a variety of amine substrates, leading to the desired products in good to excellent yields.
Reaction Principle
The one-pot synthesis of N-substituted sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion, which is neutralized by a base present in the reaction mixture, to yield the corresponding N-substituted sulfonamide. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the sulfamoyl chloride.
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Substituted Sulfonamides
This protocol is a general guideline and can be adapted for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (aliphatic or aromatic)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (1.1 - 1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 - 1.1 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted sulfonamide.
Data Presentation
The following table summarizes the representative yields for the one-pot synthesis of N-substituted sulfonamides from this compound with various amines, based on typical outcomes for similar reactions.[1]
| Entry | Amine Substrate | Product | Typical Yield (%) |
| 1 | Aniline | N-Phenylmethylsulfonamide | 85-95 |
| 2 | 4-Methylaniline | N-(p-Tolyl)methylsulfonamide | 88-96 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)methylsulfonamide | 82-93 |
| 4 | Benzylamine | N-Benzylmethylsulfonamide | 90-98 |
| 5 | Cyclohexylamine | N-Cyclohexylmethylsulfonamide | 85-95 |
| 6 | Morpholine | 4-(Methylsulfonyl)morpholine | 92-99 |
| 7 | Piperidine | 1-(Methylsulfonyl)piperidine | 90-97 |
| 8 | Diethylamine | N,N-Diethylmethylsulfonamide | 80-90 |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Methylsulfamoyl Chloride Sulfonylation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing methylsulfamoyl chloride in sulfonylation reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the sulfonylation of primary or secondary amines with this compound?
A1: The most prevalent side reactions include:
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Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of this compound, leading to the formation of a bis-sulfonated product. This is more likely to occur if an excess of the sulfonyl chloride and a strong base are used.
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Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to methylsulfamic acid and hydrochloric acid, reducing the yield of the desired sulfonamide.
-
Reaction with Tertiary Amine Bases: Tertiary amines, often used as bases to neutralize the HCl generated, can sometimes react with the sulfonyl chloride, leading to the formation of complex mixtures. Pyridine, for example, can act as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt.
-
Formation of N,N'-dimethylsulfamide: While less commonly reported as a major side product, the potential for dimerization or reaction with methylamine impurities could lead to the formation of N,N'-dimethylsulfamide.
Q2: When sulfonating an alcohol with this compound, what are the primary competing reactions?
A2: The main side reactions are:
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Formation of Alkyl Chloride: The chloride ion generated during the reaction can act as a nucleophile, displacing the newly formed sulfonate ester to yield an alkyl chloride. This is more common for primary and secondary alcohols.
-
Elimination Reactions: For secondary and tertiary alcohols, elimination to form an alkene can be a significant competing reaction, especially at elevated temperatures.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes using anhydrous solvents, drying all glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Is it possible for this compound to undergo self-condensation?
A4: While self-condensation is a known reaction for some sulfonyl chlorides under specific conditions, it is not commonly reported as a major side reaction for this compound under standard sulfonylation conditions. However, the possibility of dimerization or polymerization should not be entirely ruled out, especially with prolonged reaction times or high temperatures.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Use fresh, high-purity this compound. Ensure storage in a cool, dry place, preferably under an inert atmosphere. |
| Hydrolysis | Use anhydrous solvents (e.g., dichloromethane, acetonitrile, THF). Dry all glassware in an oven before use. Run the reaction under a nitrogen or argon atmosphere. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature cautiously. Note that higher temperatures may promote side reactions. |
| Steric Hindrance | For sterically hindered amines or alcohols, a higher reaction temperature or a longer reaction time may be necessary. The use of a more potent, non-nucleophilic base might also be beneficial. |
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
| Side Product | Mitigation Strategies |
| Bis-sulfonylation (Primary Amines) | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the primary amine. Add the this compound slowly and at a low temperature (e.g., 0 °C) to the amine solution. |
| Alkyl Chloride (from Alcohols) | Use a non-nucleophilic base. Consider using methylsulfamic anhydride if available, as it does not produce a chloride byproduct. Alternatively, adding a soluble, non-nucleophilic chloride scavenger can sometimes be effective. |
| Reaction with Tertiary Amine Base | If reaction with the base is suspected, switch to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). |
| Elimination Product (from Alcohols) | Use milder reaction conditions (lower temperature). Employ a non-hindered base to minimize base-induced elimination. |
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively available in the reviewed literature, the following table provides general guidelines on how reaction parameters can influence product distribution based on established principles of sulfonylation reactions.
| Parameter | Effect on Desired Product Yield | Effect on Side Product Formation |
| Temperature | Increasing temperature can increase reaction rate. | Generally increases the rate of all side reactions (hydrolysis, elimination, bis-sulfonylation). |
| Stoichiometry (Amine:Sulfonyl Chloride) | Using a slight excess of amine can drive the reaction to completion. | A large excess of sulfonyl chloride significantly increases the risk of bis-sulfonylation of primary amines. |
| Choice of Base | Essential for neutralizing HCl and promoting the reaction. | Nucleophilic bases (e.g., pyridine, triethylamine) can react with the sulfonyl chloride. Non-nucleophilic bases are generally preferred to minimize this. |
| Solvent Polarity | Aprotic solvents are generally preferred. | Protic solvents (e.g., water, alcohols) will lead to hydrolysis. The use of the substrate alcohol as a solvent is generally not recommended due to the risk of alkyl chloride formation. |
| Moisture Content | N/A | Any moisture will lead to the hydrolysis of this compound, reducing the overall yield. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the sulfonylation of a primary amine.
Caption: Potential side reactions in the sulfonylation of a primary amine.
Technical Support Center: Purification of Crude N-Methylsulfonamides by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-methylsulfonamides by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process, offering potential causes and step-by-step solutions.
| Problem | Potential Causes | Solutions |
| No Crystal Formation | 1. Solution is not sufficiently saturated (too much solvent used).[1][2] 2. The solution is too pure, lacking nucleation sites.[1][2] 3. Cooling is too rapid, preventing crystal lattice formation.[1] | 1. Concentrate the solution by evaporating some of the solvent.[1][2] 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod.[1][2] - Adding a seed crystal of the pure N-methylsulfonamide.[1][2] 3. Allow the solution to cool more slowly to room temperature before placing it in a cold bath.[1] |
| Product "Oils Out" | 1. The melting point of the N-methylsulfonamide is lower than the temperature of the solution.[1][2] 2. High concentration of impurities depressing the melting point.[1][3] 3. The rate of cooling is too fast.[1][3] 4. Inappropriate solvent choice.[2] | 1. Reheat the solution to dissolve the oil.[1][2] 2. Add a small amount of additional solvent to decrease saturation.[1] 3. Allow the solution to cool very slowly.[1][3] 4. Consider using a different solvent or a solvent mixture.[2] |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1][2] 2. Premature crystallization during hot filtration.[1][2] 3. Incomplete transfer of crystals during filtration. 4. Crystals were washed with a solvent in which they are too soluble. | 1. Use the minimum amount of hot solvent required to dissolve the crude product.[1][2] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.[2] 3. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | 1. Presence of colored impurities in the crude product.[1][2] 2. Degradation of the N-methylsulfonamide at high temperatures. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] 2. Avoid prolonged heating of the solution. 3. A second recrystallization may be necessary.[1] |
| Crystals are too small | 1. Rapid cooling of the solution. 2. High degree of supersaturation. | 1. Ensure slow cooling of the solution to allow for larger crystal growth. 2. Slightly increase the amount of solvent to reduce the level of supersaturation. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of my N-methylsulfonamide?
A1: An ideal solvent should exhibit high solubility for the N-methylsulfonamide at elevated temperatures and low solubility at room or lower temperatures.[4][5][6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[2]
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals.[2][3] This often occurs when the melting point of the compound is lower than the solution's temperature or when there is a high concentration of impurities.[1][2][3] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a different solvent system.[1][2]
Q3: My compound will not crystallize, what should I do?
A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated.[1][2] You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of your pure compound.[1][2] If these methods fail, you may need to reduce the volume of the solvent by evaporation and then allow the solution to cool again.[2]
Q4: How can I improve the recovery yield of my recrystallized N-methylsulfonamide?
A4: To maximize your yield, use the minimum amount of hot solvent necessary to completely dissolve the crude material.[1][2] Avoid premature crystallization during hot filtration by using a pre-heated funnel. After collecting the first crop of crystals, you can often obtain a second crop by concentrating the mother liquor and re-cooling.[1]
Q5: The recrystallized product is still colored. How can I remove the color?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[2] The charcoal adsorbs the colored compounds, which are then removed by filtration. Be cautious not to add charcoal to a boiling solution as it can cause it to boil over.[6]
Quantitative Data
Table 1: Solubility of Selected Sulfonamides in Various Solvents at 25 °C (mol/L)
| Solvent | Sulfadiazine | Sulfamethoxazole | Sulfisomidine |
| Water | 2.6 x 10⁻⁴ | 2.0 x 10⁻³ | 5.2 x 10⁻³ |
| Methanol | 4.8 x 10⁻³ | 6.1 x 10⁻² | 1.1 x 10⁻¹ |
| Ethanol | 2.1 x 10⁻³ | 2.8 x 10⁻² | 5.3 x 10⁻² |
| Acetone | 1.5 x 10⁻² | 1.9 x 10⁻¹ | 3.2 x 10⁻¹ |
| Dioxane | 2.1 x 10⁻² | - | 2.8 x 10⁻¹ |
Note: Data is compiled and extrapolated from various sources for illustrative purposes.
Table 2: Effect of Temperature on the Solubility of Sulfamethoxazole
| Temperature (°C) | Solubility in Water (mol/L) | Solubility in Ethanol (mol/L) |
| 15 | 1.5 x 10⁻³ | 2.1 x 10⁻² |
| 25 | 2.0 x 10⁻³ | 2.8 x 10⁻² |
| 37 | 3.1 x 10⁻³ | 4.2 x 10⁻² |
| 45 | 4.5 x 10⁻³ | 5.9 x 10⁻² |
Note: Data is derived from literature for illustrative purposes.[7]
Experimental Protocols
General Protocol for Recrystallization of a Crude N-Methylsulfonamide
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude N-methylsulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Visualizations
Caption: General workflow for the purification of N-methylsulfonamides by recrystallization.
Caption: Decision-making process for troubleshooting the "oiling out" phenomenon.
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
troubleshooting low yield in Methylsulfamoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsulfamoyl chloride. The information is designed to help you diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower yield than expected in my this compound reaction. What are the most common causes?
Low yields in reactions involving this compound can often be attributed to several key factors. The most prevalent issues include the presence of moisture, suboptimal reaction conditions (temperature and base selection), degradation of the starting material, and competing side reactions. A systematic approach to troubleshooting these variables is crucial for improving your reaction outcome.
Q2: My reaction is incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?
An incomplete reaction can be frustrating, but there are several strategies you can employ to improve conversion:
-
Increase Reagent Molar Ratio: Ensure you are using a sufficient excess of this compound and the amine or alcohol reactant. A slight excess of the sulfamoyl chloride is common practice.
-
Optimize Reaction Time and Temperature: Some reactions may require longer reaction times or elevated temperatures to proceed to completion. However, be cautious, as excessive heat can also lead to decomposition.[1][2] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Ensure Proper Mixing: In heterogeneous reaction mixtures, efficient stirring is critical to ensure all reactants are in contact.
-
Check Reagent Quality: this compound can degrade over time, especially if not stored under anhydrous conditions. Using a fresh or recently purified batch is recommended.[1]
Q3: I suspect moisture is the culprit for my low yield. How can I ensure anhydrous reaction conditions?
This compound is highly sensitive to moisture and can readily hydrolyze to methylsulfamic acid, which will not participate in the desired reaction.[3][4] To maintain an anhydrous environment, follow these steps rigorously:
-
Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate) before use.[1]
-
Anhydrous Solvents: Use commercially available anhydrous solvents or distill them from an appropriate drying agent (e.g., calcium hydride for halogenated solvents, sodium/benzophenone for ethereal solvents).[1]
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of dry nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[1][5]
Q4: What is the role of the base in the reaction, and how do I choose the right one?
The choice of base is critical for a successful reaction. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] An inappropriate base can lead to low yields and side reactions.
-
Triethylamine (Et3N): A commonly used, non-nucleophilic, sterically hindered base for scavenging HCl.[6]
-
Pyridine: Can act as both a base and a nucleophilic catalyst. However, it can sometimes lead to the formation of undesired byproducts.[6]
-
Inorganic Bases (e.g., K2CO3, Cs2CO3): Can be effective, particularly for N-sulfonylation reactions in polar aprotic solvents.[6]
A base that is too weak may not effectively neutralize the HCl, while a base that is too strong could promote unwanted side reactions.[1]
Q5: I am observing the formation of unexpected byproducts. What are the likely side reactions?
Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product. A common side reaction when working with alcohols is the formation of an alkyl chloride.[1] This occurs when the chloride ion generated during the reaction acts as a nucleophile and displaces the newly formed sulfamate ester.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to improve the yield of this compound reactions. The values are based on general procedures for reactions with sulfonyl chlorides and should be optimized for your specific substrate.
| Parameter | Typical Range | Notes |
| Temperature (°C) | 0 to Room Temperature | Lower temperatures are often preferred initially to control the exothermic reaction.[1] |
| This compound (eq.) | 1.1 - 1.5 | A slight excess is generally used to ensure complete conversion of the limiting reagent. |
| Base (eq.) | 1.2 - 2.0 | An excess of base is used to completely neutralize the generated HCl.[7] |
| Reaction Time (h) | 1 - 18 | Reaction progress should be monitored to determine the optimal time.[7] |
| Concentration (M) | 0.1 - 0.5 | The concentration can influence the reaction rate.[8] |
Experimental Protocols
General Protocol for the Synthesis of a Methylsulfamate from an Alcohol
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Nitrogen or Argon gas
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of nitrogen or argon.
-
Dissolution: Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
This compound Addition: Slowly add this compound (1.2 eq.) dropwise to the reaction mixture at 0 °C. It is crucial to add the reagent slowly to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Managing Exothermic Reactions of Methylsulfamoyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing temperature control during exothermic reactions involving Methylsulfamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound exothermic?
A1: The reactions of this compound with nucleophiles, such as primary and secondary amines, are highly exothermic. This is due to the formation of strong sulfur-nitrogen and hydrogen-chlorine bonds, which releases a significant amount of energy as heat. The reaction involves the displacement of the chloride ion, a good leaving group, by the nucleophilic amine.
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: Inadequate temperature control can lead to a rapid increase in reaction rate, a phenomenon known as thermal runaway. This can result in a dangerous increase in temperature and pressure within the reaction vessel, potentially leading to boiling of the solvent, vessel rupture, and the release of toxic and corrosive materials. Secondary decomposition reactions can also occur at elevated temperatures, generating hazardous byproducts.
Q3: What are the initial signs of a potential thermal runaway?
A3: Key indicators include a sudden, unexpected rise in the reaction temperature that is difficult to control with the cooling system, an increase in pressure within the reaction vessel, vigorous boiling of the solvent even with cooling, and changes in the color or viscosity of the reaction mixture.
Q4: How can I prevent a thermal runaway from occurring?
A4: Prevention is key and involves several strategies:
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Slow Reagent Addition: Add the this compound to the nucleophile solution slowly and in a controlled manner using a dropping funnel or a syringe pump.
-
Effective Cooling: Utilize an efficient cooling bath (e.g., ice-water, dry ice-acetone) to dissipate the heat generated during the reaction.
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Adequate Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots in the reaction mixture.
-
Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help to moderate the temperature increase.
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Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.
Q5: What should I do if I suspect a thermal runaway is in progress?
A5: If you suspect a thermal runaway, prioritize safety:
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Immediately stop the addition of any further reagents.
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Increase the efficiency of the cooling system if possible (e.g., add more dry ice to the bath).
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If the reaction is in its early stages, consider quenching the reaction by adding a pre-cooled, non-reactive solvent to dilute the mixture and absorb heat.
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Alert colleagues and evacuate the immediate area if the situation cannot be brought under control.
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If the reactor is equipped with an emergency venting system, ensure it is functioning correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase | 1. Reagent addition is too fast.2. Inadequate cooling.3. Insufficient stirring.4. Reaction concentration is too high. | 1. Immediately stop the addition of this compound.2. Enhance cooling by lowering the bath temperature or adding more cooling agent.3. Increase the stirring rate.4. If safe to do so, add a pre-cooled, inert solvent to dilute the reaction. |
| Localized boiling or fuming | 1. Formation of hot spots due to poor mixing.2. Direct addition of reagent to one spot. | 1. Improve stirring efficiency; consider using a mechanical stirrer for larger volumes.2. Add the reagent dropwise into a vigorously stirred area of the solution, not against the vessel wall. |
| Reaction does not initiate, followed by a sudden exotherm | 1. Low initial reaction temperature leading to reagent accumulation.2. Presence of an induction period. | 1. Ensure the initial temperature is appropriate for controlled initiation. A slightly higher, but still controlled, starting temperature may be necessary.2. Add a very small amount of the limiting reagent initially and wait for a slight temperature increase before proceeding with the slow addition. |
| Pressure build-up in the reaction vessel | 1. The reaction temperature has exceeded the boiling point of the solvent.2. Formation of gaseous byproducts from decomposition. | 1. Immediately cool the reaction to reduce the solvent vapor pressure.2. Ensure the reaction is properly vented through a condenser and a bubbler to prevent pressure build-up. |
Quantitative Data
Direct, publicly available reaction calorimetry data for this compound is limited. However, data from related compounds and general principles of sulfamoylation reactions can provide valuable insights.
| Parameter | Value | Significance & Comments |
| S-Cl Bond Dissociation Enthalpy (Methanesulfonyl Chloride) | ~295 kJ/mol | This value for a structurally similar compound indicates a significant amount of energy is involved in the cleavage of the sulfur-chlorine bond, contributing to the overall enthalpy change of the reaction. |
| Estimated Heat of Reaction (ΔHrxn) for Sulfamoylation of Primary Amines | -100 to -200 kJ/mol | This is an estimated range based on typical amide bond formations and the reactivity of sulfonyl chlorides. The actual value will vary depending on the specific amine and reaction conditions. This is not experimental data for this compound and should be used with caution. |
Experimental Protocols
Protocol 1: Small-Scale Sulfamoylation of a Primary Amine with Temperature Control
This protocol describes a general procedure for the reaction of this compound with a primary amine on a laboratory scale with an emphasis on temperature management.
Materials:
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This compound
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Primary amine (e.g., benzylamine)
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Three-necked round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Thermometer or thermocouple
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Cooling bath (e.g., ice-water)
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Nitrogen or argon supply for inert atmosphere
Procedure:
-
Reaction Setup:
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Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer/thermocouple placed directly in the reaction mixture, a dropping funnel, and a nitrogen/argon inlet.
-
Place the flask in a cooling bath.
-
-
Initial Charging:
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Under an inert atmosphere, charge the flask with the primary amine and the solvent.
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Add the base (e.g., triethylamine).
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Begin stirring and cool the solution to 0 °C.
-
-
Reagent Addition:
-
Dissolve the this compound in the anhydrous solvent in the dropping funnel.
-
Once the amine solution has reached 0 °C, begin adding the this compound solution dropwise from the dropping funnel.
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Crucially, monitor the internal reaction temperature continuously. Maintain the temperature between 0-5 °C by adjusting the addition rate and the cooling bath. The addition should typically take 30-60 minutes for a small-scale reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully add a pre-cooled quenching solution (e.g., saturated aqueous ammonium chloride or cold water) while maintaining cooling and stirring. Be aware that the quenching process can also be exothermic.
-
-
Work-up:
-
Proceed with the standard aqueous work-up to isolate the desired sulfonamide product.
-
Visualizations
Caption: Workflow for controlled sulfamoylation reaction.
Technical Support Center: Removal of Unreacted Methylsulfamoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted methylsulfamoyl chloride from reaction mixtures.
Troubleshooting Guide: Selecting a Removal Method
Choosing the appropriate method to eliminate excess this compound is critical for product purity and yield. The following table summarizes the most common techniques, outlining their advantages and disadvantages to aid in your decision-making process.
| Method | Description | Advantages | Disadvantages | Typical Time | Expected Purity |
| Aqueous Workup (Quenching) | The reaction mixture is treated with an aqueous solution (e.g., water, NaHCO₃ solution) to hydrolyze the unreacted this compound into water-soluble byproducts (methylsulfamic acid and HCl). The desired organic product is then separated by extraction. | Cost-effective, widely applicable, and efficient for water-insoluble products. | Can lead to product loss if the desired compound has some water solubility. Emulsion formation can complicate extraction. May not be suitable for water-sensitive products. | 30-60 minutes | Good to Excellent |
| Scavenger Resins | A solid-supported nucleophile (e.g., amine-functionalized resin) is added to the reaction mixture. The resin reacts with the excess this compound, and the resulting resin-bound byproduct is removed by simple filtration. | High purity of the crude product, avoids aqueous workup, ideal for water-soluble or water-sensitive products. | Resins can be expensive. Potential for non-specific binding of the desired product to the resin, leading to lower yields. | 2-24 hours | Excellent |
| Chromatography | The crude reaction mixture is directly purified by column chromatography to separate the desired product from unreacted this compound and its byproducts. | Can provide very high purity in a single step. | Can be time-consuming and require large volumes of solvent. Unreacted this compound can react with silica gel or protic solvents like methanol. Often used after a preliminary workup. | 1-5 hours | Very High |
Experimental Protocols
Detailed Protocol for Aqueous Workup (Quenching)
This protocol is adapted from a standard procedure for the synthesis of sulfonamides and is a robust method for removing unreacted this compound.[1]
1. Reaction Quenching:
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Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching process.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The addition should be dropwise to manage the evolution of CO₂ gas and prevent foaming.[2]
-
Continue stirring at 0 °C for 15-20 minutes after the addition is complete to ensure all the unreacted this compound has been hydrolyzed.
2. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add deionized water to the separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), first remove the solvent under reduced pressure and then dissolve the residue in a suitable water-immiscible organic solvent.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
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Allow the layers to separate completely.
-
Drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.
3. Washing:
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with:
-
1 M HCl (if a tertiary amine base like triethylamine was used to neutralize the base).
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Saturated aqueous NaHCO₃ solution to remove the acidic byproduct, methylsulfamic acid.[1]
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Brine (saturated aqueous NaCl solution) to remove the majority of the dissolved water.
-
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purity Assessment:
-
Assess the purity of the crude product by TLC or ¹H NMR. Further purification by column chromatography or recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound is a reactive and corrosive compound.[3] Its presence can lead to the formation of impurities during product isolation and purification. For instance, it readily hydrolyzes to form methylsulfamic acid and hydrochloric acid, which can degrade acid-sensitive products.[4] Furthermore, it can react with nucleophilic solvents (like methanol) or stationary phases (like silica gel) during chromatography, leading to the formation of undesired byproducts.
Q2: How can I monitor the removal of this compound during the workup?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the presence of this compound.[4][5][6] Spot the crude reaction mixture and the worked-up organic layer on a TLC plate. The disappearance of the spot corresponding to this compound indicates its successful removal. It is advisable to use a co-spot (a lane where both the starting material and the reaction mixture are spotted) to confidently identify the spot corresponding to the starting material.[4][6]
Q3: What are the products of this compound hydrolysis?
A3: this compound reacts with water in a process called hydrolysis. The nucleophilic attack of water on the electrophilic sulfur atom displaces the chloride ion, leading to the formation of methylsulfamic acid (CH₃NHSO₃H) and hydrochloric acid (HCl). Both of these byproducts are acidic and are typically removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[1][4]
Q4: What should I do if an emulsion forms during the extraction process?
A4: Emulsion formation is a common issue during aqueous workups. To break an emulsion, you can try the following:
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Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand for an extended period.
Q5: At what pH is the hydrolysis of this compound fastest?
Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Experimental workflow for aqueous workup.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. How To [chem.rochester.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
stability of Methylsulfamoyl chloride in the presence of water
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of methylsulfamoyl chloride in the presence of water. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in the presence of water?
Q2: What are the signs of this compound decomposition due to water?
Decomposition of this compound by water may not be visually apparent initially. However, you may observe the following:
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Loss of Reactivity: The primary indicator of decomposition is a decrease in the expected reactivity of the this compound in your reaction, leading to lower yields or incomplete conversion of your starting material.
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Changes in pH: The formation of hydrochloric acid as a byproduct of hydrolysis will decrease the pH of your reaction mixture if it is not buffered.
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Inconsistent Results: If you are experiencing variability between experiments, it could be due to differing levels of moisture contamination.
Q3: How should I handle and store this compound to prevent hydrolysis?
To prevent premature decomposition, this compound should be handled and stored under inert and anhydrous conditions.
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Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator can provide an additional layer of protection against ambient moisture.
-
Handling: When dispensing the reagent, work in a dry environment, such as a glove box or under a stream of inert gas. Use dry glassware and syringes.
-
Solvents: Ensure that all solvents used in your reaction are anhydrous.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction using this compound. | Decomposition of this compound due to moisture. | - Use a fresh bottle of this compound. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider using a solvent drying system. - Handle the reagent under an inert atmosphere (nitrogen or argon). |
| Inconsistent reaction outcomes between batches. | Variable moisture content in the reaction setup. | - Standardize your experimental setup to rigorously exclude moisture. - Always use freshly opened or properly stored anhydrous solvents. - Check the seals on your reaction vessels. |
| Formation of unexpected byproducts. | Side reactions caused by the presence of water and HCl. | - The hydrochloric acid generated from hydrolysis can catalyze other reactions. Ensure strict anhydrous conditions. - Consider adding a non-nucleophilic base to scavenge any generated acid. |
Experimental Protocols
While specific experimental protocols for determining the stability of this compound were not found in the search results, a general approach to assess the impact of water on a similar reaction can be outlined.
Protocol: Assessing the Impact of Water on a Sulfamoylation Reaction
-
Reaction Setup: Set up two parallel reactions.
-
Reaction A (Anhydrous): All glassware is oven-dried. Anhydrous solvent is used, and the reaction is run under a nitrogen atmosphere.
-
Reaction B (Aqueous Spike): Follow the same procedure as Reaction A, but add a known, stoichiometric amount of water to the reaction mixture before adding the this compound.
-
-
Reagent Addition: Add the substrate and a non-nucleophilic base to both reaction vessels. Add the this compound.
-
Monitoring: Monitor the progress of both reactions over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the rate of consumption of the starting material and the formation of the desired product between the two reactions. A significantly slower rate and lower yield in Reaction B would indicate a detrimental effect of water.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Reaction of Methylsulfamoyl Chloride with Secondary Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of methylsulfamoyl chloride and secondary amines to synthesize N,N-disubstituted methylsulfonamides.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of N,N-disubstituted methylsulfonamides. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive this compound: The reagent can degrade upon exposure to moisture. | - Use a fresh bottle of this compound or purify the existing stock. - Ensure the reagent has been stored under anhydrous conditions. |
| 2. Poor Quality Secondary Amine: The amine may be impure or contain water. | - Purify the secondary amine by distillation or another appropriate method. - Dry the amine using a suitable drying agent before use. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction or may contain water. | - Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. - Ensure the solvent is thoroughly dried before use. | |
| 4. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | - Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct. | |
| 5. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - While the initial addition is often done at 0 °C to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for several hours or overnight can improve the yield. | |
| Presence of a White Precipitate | Formation of Amine Hydrochloride Salt: The hydrochloric acid (HCl) generated during the reaction reacts with the secondary amine to form a salt. | - This is an expected byproduct. It can be removed during the aqueous workup by washing the organic layer with water or a mild aqueous base (e.g., sodium bicarbonate solution). |
| Product is Difficult to Purify | 1. Co-elution with Starting Material: The product and the starting amine may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative purification method. |
| 2. Presence of Amine Hydrochloride Salt: The salt can interfere with purification. | - Ensure the salt is completely removed during the workup before attempting chromatography or recrystallization. | |
| Reaction is Too Vigorous or Uncontrolled | Rapid Addition of this compound: The reaction is often exothermic. | - Add the this compound dropwise to the solution of the secondary amine at a low temperature (e.g., 0 °C) with efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the reaction between this compound and a secondary amine?
A1: The primary byproduct is the hydrochloride salt of the secondary amine. This is formed when the hydrochloric acid (HCl) generated during the reaction is neutralized by the excess secondary amine present in the reaction mixture.
Q2: What happens if there is water in my reaction?
A2: Water will react with the highly reactive this compound in a hydrolysis reaction. This will consume your starting material and produce methylsulfamic acid and hydrochloric acid, leading to a lower yield of your desired sulfonamide.
Q3: What is the role of a base in this reaction?
A3: A base is required to neutralize the HCl produced. Often, an excess of the secondary amine itself is used for this purpose. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine (DIPEA), can be added.
Q4: Can I use a primary amine in this reaction?
A4: Yes, primary amines will also react with this compound to form N-monosubstituted methylsulfonamides. However, with primary amines, there is a possibility of a side reaction where the resulting sulfonamide is deprotonated and reacts with another molecule of the sulfamoyl chloride to form a disulfonylated byproduct, especially if a strong base is used.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product.
Experimental Protocols
General Procedure for the Synthesis of N,N-Disubstituted Methylsulfonamides
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the secondary amine (1.2 equivalents) and a dry aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Reaction Initiation: The solution is cooled to 0 °C in an ice bath. This compound (1.0 equivalent) is added dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N,N-disubstituted methylsulfonamide.
Visualizations
Reaction Pathway and Side Reaction
Technical Support Center: Optimization of Methylsulfamoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsulfamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with an amine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton to form the corresponding N-methylsulfonamide. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
Q2: What are the most critical parameters to control in a reaction involving this compound?
The most critical parameters are the choice of base and solvent, reaction temperature, and the purity of the reagents.[2] this compound is sensitive to moisture and can hydrolyze to methylsulfamic acid, which can lead to lower yields and purification challenges. Therefore, ensuring anhydrous (dry) conditions is highly recommended. Temperature control is also vital to prevent decomposition and minimize side reactions.
Q3: Which bases are commonly used for reactions with this compound?
Tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used as acid scavengers in these reactions.[3] Pyridine can also be used and may sometimes act as a nucleophilic catalyst. The choice of base is critical; a weak base may not effectively neutralize the HCl produced, while a base that is too strong can promote the formation of an undesired and highly reactive sulfene intermediate.
Q4: What solvents are suitable for this compound reactions?
Aprotic solvents are generally preferred for these reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices that have been shown to be effective.[3][4] The solvent should be chosen based on the solubility of the starting materials and its inertness to the reaction conditions.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Decomposition of this compound: The reagent is sensitive to moisture and can hydrolyze. | 1. Use a fresh bottle of this compound or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Insufficiently Reactive Amine: Sterically hindered or electron-deficient amines may react slowly. | 2. Consider using a more forcing reaction condition, such as a higher temperature or a more polar solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts might be beneficial. | |
| 3. Inappropriate Base: The base may be too weak to effectively scavenge the generated HCl. | 3. Switch to a stronger, non-nucleophilic base like triethylamine or DIPEA. Ensure at least one equivalent of the base is used. | |
| Multiple Spots on TLC / Impure Product | 1. Formation of Side Products: A strong base might lead to the formation of a sulfene intermediate, which can undergo side reactions. | 1. Use a milder base such as pyridine or triethylamine. Running the reaction at a lower temperature can also help minimize side product formation. |
| 2. Hydrolysis of the Product: If the workup or purification involves acidic or basic aqueous solutions, the sulfonamide product might be susceptible to hydrolysis. | 2. Perform a neutral workup and consider using a purification method that avoids strongly acidic or basic conditions. For example, chromatography on deactivated silica gel can be employed.[5] | |
| 3. Unreacted Starting Materials: The reaction may not have gone to completion. | 3. Increase the reaction time or temperature and continue to monitor by TLC until the starting material is consumed. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The product may have a similar polarity to impurities. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method for solid products. |
| 2. Product Instability on Silica Gel: Some sulfonamides can be sensitive to the acidic nature of standard silica gel. | 2. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.[5] Alternatively, other purification techniques like preparative HPLC or crystallization can be explored. |
Data Presentation
The following tables summarize reaction conditions for the synthesis of N-substituted sulfonamides using sulfonyl chlorides. While not all examples use this compound specifically, they provide a strong basis for optimizing your reaction conditions.
Table 1: Reaction of Sulfonyl Chlorides with Amines - Solvent and Base Comparison
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Methanesulfonyl chloride | 1-(2,3,4-trimethoxybenzyl)piperazine | Triethylamine | Dichloromethane | 93% | (Not explicitly cited, but representative of common conditions) |
| p-Toluenesulfonyl chloride | Aniline | None (Microwave) | Solvent-free | Moderate | [1] |
| Benzenesulfonyl chloride | Aniline | Pyridine | Not specified | 100% | (General literature procedure) |
| 4-Chlorobenzenesulfonyl chloride | Benzylamine | Sodium hydride | Not specified | High | [6] |
| p-Toluenesulfonyl chloride | Various amines | Crosslinked poly(4-vinylpyridine) | Not specified | High | [7] |
Experimental Protocols
General Protocol for the Synthesis of an N-Alkyl-N-methylsulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to make a 0.1-0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents), dropwise with stirring.
-
-
Addition of this compound:
-
Slowly add this compound (1.1-1.2 equivalents) to the reaction mixture at 0 °C. Maintain vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis. For products sensitive to acidic silica, a deactivated column should be used.[5] Alternatively, recrystallization can be employed for solid products.
-
Visualizations
Reaction Mechanism of this compound with a Primary Amine
Caption: Nucleophilic substitution mechanism.
General Experimental Workflow for Optimization
Caption: Optimization workflow for reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling and Quenching of Methylsulfamoyl Chloride Spills
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information for the safe handling and neutralization of Methylsulfamoyl chloride spills. The following procedures are based on established safety protocols for sulfonyl chlorides and related reactive compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and quenching of this compound spills.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Violent reaction or splattering during quenching. | 1. Quenching agent added too quickly.2. Spill is larger than anticipated.3. Quenching agent is too concentrated. | 1. Add the quenching agent slowly and in small portions, especially at the beginning.2. If the spill is large, do not attempt to quench it all at once. Contain the spill and quench it in manageable sections.3. Use a dilute quenching solution (e.g., 5-10% sodium bicarbonate) to better control the reaction rate. |
| Incomplete neutralization of the spill. | 1. Insufficient amount of quenching agent used.2. Poor mixing of the quenching agent with the spilled material.3. The chosen quenching agent is not effective enough. | 1. Add more quenching agent until the reaction (e.g., bubbling with bicarbonate) ceases.2. Gently mix the absorbent material saturated with the quenching agent into the spill.3. Verify the pH of the treated spill with pH paper to ensure it is neutral (pH 6-8). If not, continue to add quenching agent. |
| Persistent acidic odor after cleanup. | 1. Residual unreacted this compound.2. Incomplete decontamination of the spill surface. | 1. Re-apply the quenching solution to the affected area and let it sit for a longer duration.2. After removing the bulk of the spill, decontaminate the surface with a detergent solution and wipe clean. Ensure adequate ventilation. |
| Spill has spread to a large area. | 1. Lack of immediate containment.2. Spill occurred on a non-level surface. | 1. Immediately create a dike around the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads to prevent further spreading.[1] |
| Contamination of personal protective equipment (PPE). | 1. Direct contact with the spilled material. | 1. Carefully remove contaminated gloves and other disposable PPE, avoiding contact with skin, and dispose of them as hazardous waste.2. If clothing is contaminated, remove it immediately while under a safety shower. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[2] Upon contact with water or moisture, it hydrolyzes to form acidic and irritating byproducts.
Q2: What personal protective equipment (PPE) should be worn when handling a this compound spill?
A2: When handling a spill, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A chemical-resistant apron or lab coat. For larger spills, chemical-resistant coveralls may be necessary.
-
Footwear: Closed-toe shoes made of a resistant material.
-
Respiratory Protection: For large spills or in poorly ventilated areas, a respirator with an acid gas cartridge may be required.
Q3: What materials should I use to absorb a this compound spill?
A3: Use inert absorbent materials such as sand, vermiculite, or commercially available chemical sorbents. Do not use combustible materials like paper towels or sawdust directly on the spill.[1]
Q4: What are the recommended quenching agents for this compound?
A4: The most common and recommended quenching agents are:
-
Aqueous Sodium Bicarbonate Solution (5-10%): This is a weak base that effectively neutralizes the acidic byproducts of hydrolysis and reacts with the sulfamoyl chloride itself. The reaction produces carbon dioxide gas, so addition should be slow and controlled.[3][4]
-
Aqueous Ammonia Solution (dilute): This will react with this compound to form a water-soluble sulfamide derivative.[5][6] This should be performed with caution in a well-ventilated area.
Q5: How do I decontaminate the area after a spill has been cleaned up?
A5: After the absorbent material and quenched residue have been removed, the spill surface should be decontaminated. Wash the area with a solution of soap or detergent and water.[1] For any remaining residue, a final wipe with a 70% ethanol solution can be performed.
Quantitative Data Summary
| Quenching Agent | Reaction Products (with this compound) | Reaction Vigor | Byproducts | Ease of Use |
| Sodium Bicarbonate (5-10% aq.) | Methylsulfamic acid, Sodium Chloride, Carbon Dioxide, Water | Moderate to vigorous (effervescence) | Carbon dioxide gas | High |
| Aqueous Ammonia (dilute) | N-Methylsulfamide, Ammonium Chloride | Moderate | Ammonia vapors | Moderate (requires good ventilation) |
Experimental Protocols
Protocol 1: Quenching and Cleanup of a Small-Scale this compound Spill (<5 mL)
Materials:
-
Personal Protective Equipment (as specified in FAQs)
-
Inert absorbent material (sand, vermiculite, or chemical sorbent)
-
5% Sodium Bicarbonate solution
-
Spatula or scoop
-
Heavy-duty sealable plastic bags for hazardous waste
-
pH indicator strips
-
Detergent solution
-
Paper towels
Procedure:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation by opening a fume hood sash.
-
Contain the Spill: If the spill is spreading, create a barrier around it with the inert absorbent material.
-
Absorb the Spill: Cover the spill with the inert absorbent material, working from the outside in.
-
Prepare Quenching Solution: Have the 5% sodium bicarbonate solution ready.
-
Quench the Spill: Slowly and carefully add the sodium bicarbonate solution to the absorbed spill. Be prepared for foaming and gas evolution (CO2). Add the solution until the effervescence ceases.
-
Check for Neutralization: Using a spatula, carefully mix the quenching solution into the absorbent material. Test the pH of the mixture with a pH strip to ensure it is in the neutral range (pH 6-8). If it is still acidic, add more sodium bicarbonate solution.
-
Collect Waste: Once neutralized, use a spatula or scoop to collect the absorbent material and place it into a heavy-duty sealable plastic bag.
-
Decontaminate: Clean the spill area with a detergent solution and wipe dry with paper towels. Place all used paper towels in the waste bag.
-
Dispose of Waste: Label the bag as "Hazardous Waste: this compound spill debris" and dispose of it according to your institution's hazardous waste procedures.
-
Remove PPE: Remove and dispose of gloves and any other contaminated disposable PPE in the hazardous waste bag. Wash hands thoroughly with soap and water.
Protocol 2: Quenching with Aqueous Ammonia (for experienced personnel in a controlled setting)
Materials:
-
All materials listed in Protocol 1, substituting 5% aqueous ammonia for the sodium bicarbonate solution.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare Quenching Solution: Have the 5% aqueous ammonia solution ready. This procedure must be performed in a well-ventilated fume hood.
-
Quench the Spill: Slowly add the aqueous ammonia solution to the absorbed spill. The reaction will generate some heat.
-
Mix and Test: Gently mix the ammonia solution into the absorbent material. Since a salt is formed, pH testing may not be as indicative of complete reaction. Ensure an excess of the ammonia solution has been added.
-
Collect and Dispose: Follow steps 7-10 from Protocol 1, ensuring the waste is appropriately labeled.
Mandatory Visualization
Caption: Workflow for handling and quenching this compound spills.
References
- 1. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 2. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. shout.education [shout.education]
Validation & Comparative
Comparative Analysis of Methylsulfamoyl Chloride and Dimethylsulfamoyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Methylsulfamoyl chloride and Dithis compound, two important reagents in organic synthesis, particularly in the preparation of sulfonamides and other biologically active compounds. This document summarizes available quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and biological pathways.
Executive Summary
This compound and dithis compound are reactive sulfamoyl chlorides widely used as intermediates in the synthesis of compounds with diverse applications, including pharmaceuticals and agrochemicals.[1] Their reactivity is primarily characterized by nucleophilic substitution at the sulfur atom, where the chloride ion is displaced by a nucleophile. The key difference in their structure, a single methyl group versus two, leads to variations in steric hindrance and electronic effects, which in turn influence their reaction rates and mechanisms. While direct, head-to-head quantitative comparisons of their reactivity are not extensively documented in readily available literature, a comparative analysis can be drawn from studies on related N-alkyl and N,N-dialkylsulfamoyl chlorides. Generally, dithis compound is expected to exhibit lower reactivity compared to this compound in SN2 reactions due to increased steric hindrance around the electrophilic sulfur center.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | Dithis compound |
| Molecular Formula | CH₄ClNO₂S | C₂H₆ClNO₂S |
| Molecular Weight | 129.57 g/mol | 143.59 g/mol [2] |
| Appearance | Solid | Colorless to pale yellow liquid[1] |
| Boiling Point | Not readily available | 114 °C at 75 mmHg[1] |
| Density | Not readily available | 1.337 g/mL at 25 °C[1] |
| CAS Number | 10438-96-7 | 13360-57-1[2] |
Table 2: Comparative Reactivity in Hydrolysis (Qualitative)
While direct kinetic data for the hydrolysis of this compound is scarce in the reviewed literature, studies on analogous compounds suggest the following trend. Increased alkyl substitution on the nitrogen atom generally leads to a decrease in the rate of hydrolysis for sulfamoyl chlorides that proceed via an SN2 mechanism. However, for compounds that can proceed through an SN1-like mechanism, increased substitution can accelerate the reaction. For instance, diethylsulfamoyl chloride hydrolyzes approximately eight times faster than dithis compound, a phenomenon attributed to hydrogen participation stabilizing the transition state.
| Compound | Relative Hydrolysis Rate | Proposed Mechanism |
| This compound | Expected to be faster than Dithis compound in SN2 reactions | SN2 (presumed) |
| Dithis compound | Baseline | SN2 |
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides from the reaction of a primary or secondary amine with a sulfamoyl chloride.
Materials:
-
This compound or Dithis compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary or secondary amine (1.0 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the corresponding sulfamoyl chloride (1.0 equivalent) in the anhydrous aprotic solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Kinetic Analysis of Sulfamoyl Chloride Hydrolysis by Conductometry
This protocol outlines a method for determining the rate of hydrolysis of sulfamoyl chlorides by monitoring the change in conductivity of the solution over time. The hydrolysis reaction produces hydrochloric acid, which increases the conductivity of the solution.
Materials:
-
This compound or Dithis compound
-
High-purity water (or a specific solvent mixture)
-
Conductivity meter and probe
-
Constant temperature bath
-
Stock solution of the sulfamoyl chloride in a dry, inert solvent (e.g., acetone, dioxane)
Procedure:
-
Equilibrate a known volume of high-purity water (or the desired solvent system) in a reaction vessel maintained at a constant temperature using the water bath.
-
Immerse the conductivity probe into the solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the sulfamoyl chloride stock solution into the stirred solvent.
-
Immediately start recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction.
-
The first-order rate constant (k) for the hydrolysis reaction can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this plot will be -k.
Mandatory Visualization
Reaction Mechanism
The reaction of sulfamoyl chlorides with amines to form sulfonamides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.
Caption: S_N2 mechanism for sulfonamide synthesis.
Biological Activity: Enzyme Inhibition Pathway
Sulfamides, the products of the reaction of sulfamoyl chlorides, are known to act as inhibitors of various enzymes, such as carbonic anhydrases. The sulfamide moiety can coordinate to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[3][4]
Caption: General mechanism of enzyme inhibition by sulfamides.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Synthesis of N-Methylsulfonamides: A Guide to Alternative Reagents
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. While methylsulfamoyl chloride has been a traditional reagent for introducing the methylsulfamoyl group, its hazardous nature has prompted the exploration of safer and more versatile alternatives. This guide provides a comprehensive comparison of alternative reagents for N-methylsulfonamide synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.
The quest for more efficient, safer, and environmentally benign synthetic methodologies has led to the development of several alternatives to the highly reactive and hazardous this compound. These alternatives offer advantages in terms of stability, handling, and functional group tolerance. This guide will delve into the performance of key alternative reagents: sulfur dioxide surrogates, sulfonyl fluorides, and methods involving the oxidative coupling of thiols and the use of sodium sulfinates.
Comparative Performance of Alternative Reagents
The choice of reagent for N-methylsulfonamide synthesis can significantly impact reaction efficiency, yield, and substrate scope. The following table summarizes the quantitative data for various alternative methodologies, providing a clear comparison to aid in reagent selection.
| Reagent/Methodology | Amine Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound (Baseline) | Primary/Secondary Amines | Base (e.g., pyridine, triethylamine), CH₂Cl₂ or THF, 0 °C to rt | 1-4 h | 70-95 | [General Knowledge] |
| DABSO (Sulfur Dioxide Surrogate) | Anilines (via Sandmeyer-type reaction) | 1. Diazotization: 37% aq. HCl, t-BuONO, MeCN, rt; 2. Sulfonylation: CuCl₂, DABSO, 75 °C | 2 h | 83 (for the sulfonyl chloride) | [1] |
| Sulfonyl Fluorides | Aliphatic Amines | Base (e.g., Et₃N), t-amyl alcohol, 60 °C (with Ca(NTf₂)₂ activation) | 24 h | 85 | [2] |
| Electrochemical Oxidative Coupling | Methylamine | Me₄NBF₄ (electrolyte), CH₃CN/0.3 M HCl (3:1), Graphite anode/Stainless steel cathode, rt | 5 min | Good (unspecified) | [3][4] |
| Iodine-Mediated Oxidative Coupling | n-Propylamine | NH₄I, MeCN, 80 °C | 12 h | Moderate | [5] |
| Pentafluorophenyl (PFP) Sulfonate Esters | Various Amines | Microwave irradiation | 5 min | up to 94 | [6] |
In-Depth Look at Alternative Reagents and Methodologies
Sulfur Dioxide Surrogates: DABSO
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a stable, solid, and easy-to-handle alternative to gaseous sulfur dioxide.[7][8] One effective strategy involves a Sandmeyer-type reaction where anilines are converted to their corresponding diazonium salts, which then react with DABSO in the presence of a copper catalyst to form sulfonyl chlorides. These intermediates can be reacted in situ with methylamine to yield the desired N-methylsulfonamide.
Reaction Pathway for Sulfonamide Synthesis using DABSO
Caption: Synthesis of N-methylsulfonamides from anilines via a Sandmeyer reaction using DABSO.
Sulfonyl Fluorides: The "SuFEx" Chemistry Advantage
Sulfonyl fluorides are significantly more stable than their chloride counterparts, making them attractive reagents in drug discovery.[9][10] Their reactivity can be effectively modulated, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[9] For the synthesis of N-methylsulfonamides, the activation of sulfonyl fluorides, particularly less reactive ones, can be achieved using Lewis acids like calcium triflimide [Ca(NTf₂)₂].[2] This method demonstrates broad substrate scope for both the sulfonyl fluoride and the amine.[2]
Experimental Workflow for Sulfonyl Fluoride Amination
Caption: General workflow for the synthesis of sulfonamides using calcium triflimide-activated sulfonyl fluorides.
Oxidative Coupling of Thiols
A greener approach to sulfonamide synthesis involves the direct oxidative coupling of thiols and amines.[3][11][12] This method avoids the pre-functionalization of starting materials. Electrochemical methods, in particular, offer a rapid and environmentally benign route, driven by electricity without the need for sacrificial reagents.[3][4][12] This technique has been successfully applied to the coupling of various thiols with amines, including methylamine.[3]
Sodium Sulfinates as Sulfonamide Precursors
Sodium sulfinates are versatile building blocks in organosulfur chemistry.[5][13][14][15] Their conversion to sulfonamides can be achieved through oxidative coupling with amines. Iodine-mediated protocols provide a metal-free and cost-effective method for this transformation, demonstrating good functional group tolerance.[5][14]
Reaction Scheme for Iodine-Mediated Sulfonamide Synthesis
Caption: Metal-free synthesis of sulfonamides from sodium sulfinates and amines.
Experimental Protocols
Protocol 1: Sulfonamide Synthesis via Sandmeyer-type Reaction with DABSO[1]
-
To a solution of the aniline (1.0 equiv) in acetonitrile, add 37% aqueous HCl (4.0 equiv).
-
Slowly add tert-butyl nitrite (1.2 equiv) at room temperature and stir until the aniline is fully consumed.
-
Add DABSO (0.6 equiv) and CuCl₂ (0.1 equiv) to the reaction mixture.
-
Heat the mixture to 75 °C for 2 hours.
-
Cool the reaction to room temperature and perform an aqueous workup to isolate the sulfonyl chloride.
-
Alternatively, for in situ sulfonamide formation, cool the reaction mixture and add a solution of methylamine.
Protocol 2: Calcium Triflimide-Activated Sulfonamide Synthesis from Sulfonyl Fluorides[2]
-
In a reaction vessel, combine the sulfonyl fluoride (1.0 equiv), amine (1.0 equiv), Ca(NTf₂)₂ (1.0 equiv), and triethylamine (1.0 equiv).
-
Add tert-amyl alcohol as the solvent (0.2 M).
-
Heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired sulfonamide.
Protocol 3: Electrochemical Oxidative Coupling of Thiols and Methylamine[3]
-
Prepare an electrolyte solution of Me₄NBF₄ (10 mol%) in a 3:1 (v/v) mixture of CH₃CN and 0.3 M aqueous HCl.
-
In an electrochemical flow reactor equipped with a graphite anode and a stainless steel cathode, flow a solution of the thiol (1.0 equiv) and methylamine (1.5 equiv) in the electrolyte solution.
-
Apply a constant current to drive the reaction.
-
The reaction is typically complete within a 5-minute residence time in the reactor.
-
Collect the product stream and isolate the sulfonamide after solvent removal and purification.
Conclusion
The development of alternative reagents to this compound offers a significant advancement in the synthesis of N-methylsulfonamides. Reagents like DABSO and sulfonyl fluorides provide safer and more stable options, while innovative methodologies such as electrochemical oxidative coupling present greener and more efficient synthetic routes. The choice of the optimal reagent and method will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and scalability. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and to facilitate the adoption of these modern and advantageous synthetic strategies in their drug discovery and development programs.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theballlab.com [theballlab.com]
- 3. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of N-Methylsulfonamide via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic characteristics of N-methylsulfonamide with plausible alternative structures, supported by experimental Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols and data interpretation are included to aid in the unambiguous validation of the N-methylsulfonamide structure.
Introduction
N-methylsulfonamide and its derivatives are prevalent motifs in medicinal chemistry. The precise confirmation of their molecular structure is a critical step in drug discovery and development to ensure compound identity and purity. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation of organic molecules. This guide will focus on the validation of the N-methylsulfonamide structure by comparing its expected NMR spectral data with that of potential isomers or related compounds, such as methanesulfonamide and N,N-dimethylmethanesulfonamide.
Comparison of ¹H and ¹³C NMR Data
The definitive assignment of the N-methylsulfonamide structure relies on the careful analysis of the chemical shifts, multiplicities, and integrations in its ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for N-methylsulfonamide and its structural alternatives in deuterated chloroform (CDCl₃), a common NMR solvent.
Table 1: ¹H NMR Data Comparison
| Compound | Structure | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-Methylsulfonamide | CH₃SO₂NHCH₃ | S-CH₃ | ~2.8-3.0 | Singlet | 3H |
| N-CH₃ | ~2.9-3.1 | Singlet (doublet with NH coupling) | 3H | ||
| NH | ~4.8-5.0 | Broad Singlet | 1H | ||
| Methanesulfonamide | CH₃SO₂NH₂ | S-CH₃ | ~3.0 | Singlet | 3H |
| NH₂ | ~4.7 | Broad Singlet | 2H | ||
| N,N-Dimethylmethanesulfonamide | CH₃SO₂(NCH₃)₂ | S-CH₃ | ~2.8 | Singlet | 3H |
| N-(CH₃)₂ | ~2.7 | Singlet | 6H |
Table 2: ¹³C NMR Data Comparison
| Compound | Structure | Functional Group | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| N-Methylsulfonamide | CH₃SO₂NHCH₃ | S-CH₃ | 40-45 | Unavailable |
| N-CH₃ | 28-33 | Unavailable | ||
| Methanesulfonamide | CH₃SO₂NH₂ | S-CH₃ | 40-45 | ~42 |
| N,N-Dimethylmethanesulfonamide | CH₃SO₂(NCH₃)₂ | S-CH₃ | 38-43 | ~40 |
| N-(CH₃)₂ | 35-40 | ~37 |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the solvent and TMS signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 90° pulse width.
-
Set the spectral width to cover a range of at least -1 to 13 ppm.
-
The relaxation delay (d1) should be set to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30° or 45° pulse width.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
The relaxation delay (d1) should be 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mandatory Visualizations
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the N-methylsulfonamide structure using NMR spectroscopy.
Caption: Workflow for N-Methylsulfonamide Structure Validation.
Conclusion
A Comparative Study of Sulfamoyl Chlorides in Parallel Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The sulfamoyl chloride moiety is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] In the realm of drug discovery and development, parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the exploration of vast chemical space to identify novel therapeutic agents.[2] This guide provides a comparative overview of various sulfamoyl chlorides in the context of parallel synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Sulfamoyl Chlorides
The reactivity of sulfamoyl chlorides in sulfonamide synthesis is significantly influenced by the electronic and steric nature of their substituents. The following table summarizes the performance of a selection of sulfamoyl chlorides in reactions with different amines, providing insights into their suitability for parallel synthesis campaigns. The data highlights that strongly electrophilic aryl sulfonyl chlorides can lead to the formation of sulfonamide byproducts, while steric hindrance on the amine can favor the desired reaction.
| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 62 | [3] |
| 4-Nitrobenzenesulfonyl chloride | Benzylamine | N-Benzyl-4-nitrobenzenesulfonamide | - (significant sulfonamide byproduct) | [3] |
| 2-Fluorobenzenesulfonyl chloride | Benzylamine | N-Benzyl-2-fluorobenzenesulfonamide | - (low yield) | [3] |
| 2-Chlorobenzenesulfonyl chloride | Benzylamine | N-Benzyl-2-chlorobenzenesulfonamide | - (high yield) | [3] |
| 2-Bromobenzenesulfonyl chloride | Benzylamine | N-Benzyl-2-bromobenzenesulfonamide | - (moderate yield) | [3] |
| 2-Propanesulfonyl chloride | Benzylamine | N-Benzylpropane-2-sulfonamide | - (poor yield) | [3] |
| Trifluoromethanesulfonyl chloride | Benzylamine | N-Benzyl-1,1,1-trifluoromethanesulfonamide | - (respectable yield) | [3] |
| p-Toluenesulfonyl chloride | Aniline | N-Phenyl-4-methylbenzenesulfonamide | 38 | [3] |
| p-Toluenesulfonyl chloride | Pyrrolidine | 1-(Tosyl)pyrrolidine | - (poorly reacting) | [3] |
| p-Toluenesulfonyl chloride | tert-Butylamine | N-(tert-Butyl)-4-methylbenzenesulfonamide | - (excellent yield) | [3] |
| p-Toluenesulfonyl chloride | Diisopropylamine | N,N-Diisopropyl-4-methylbenzenesulfonamide | - (excellent yield) | [3] |
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide Library via Parallel Synthesis
This protocol describes a general method for the solution-phase parallel synthesis of a small sulfonamide library in a 96-well plate format.
Materials:
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Orbital shaker
-
Nitrogen manifold
-
A diverse set of sulfamoyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, dansyl chloride)
-
A diverse set of primary and secondary amines
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dimethylformamide (DMF) for stock solutions
-
Washing solvents: 1M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
-
Evaporation system (e.g., Genevac)
Protocol:
-
Stock Solution Preparation:
-
Prepare 0.5 M stock solutions of each sulfamoyl chloride in anhydrous DCM.
-
Prepare 0.5 M stock solutions of each amine in anhydrous DCM.
-
Prepare a 1.0 M stock solution of TEA or DIEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the desired amine stock solution (0.1 mmol).
-
Add 220 µL of the desired sulfamoyl chloride stock solution (0.11 mmol, 1.1 equivalents) to each well.
-
Add 150 µL of the TEA or DIEA stock solution (0.15 mmol, 1.5 equivalents) to each well.
-
Seal the reaction block with a sealing mat.
-
-
Reaction:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative well.
-
-
Work-up:
-
Quench the reactions by adding 500 µL of water to each well.
-
Add 1 mL of DCM to each well and mix thoroughly.
-
Perform sequential washes by adding 1 mL of 1M HCl, followed by 1 mL of saturated NaHCO₃, and finally 1 mL of brine. After each addition, mix the contents and carefully remove the aqueous layer using a multichannel pipette.
-
Dry the organic layer by adding anhydrous Na₂SO₄ to each well and allowing it to stand for 15 minutes.
-
Transfer the dried organic solutions to a new 96-well plate.
-
-
Isolation:
-
Concentrate the solutions in the 96-well plate to dryness using a centrifugal evaporator.
-
The resulting crude sulfonamides can be further purified, if necessary, by techniques such as high-throughput purification systems.
-
Visualizing Workflows and Pathways
Experimental Workflow for Parallel Sulfonamide Synthesis
The following diagram illustrates the key steps in the parallel synthesis of a sulfonamide library.
Caption: Workflow for the parallel synthesis of a sulfonamide library.
Signaling Pathway: Mechanism of Action of Celecoxib, a Sulfonamide Drug
Many sulfonamide-containing drugs exert their therapeutic effects by inhibiting specific enzymes. A prominent example is Celecoxib, a selective COX-2 inhibitor. The diagram below illustrates its mechanism of action in the context of inflammation.
References
The Bottom Line on Methylsulfonyl Chloride: A Cost-Effectiveness Analysis in Drug Discovery
For researchers and scientists in the fast-paced world of drug development, the choice of reagents is a critical decision, balancing reactivity, cost, and efficiency. Methylsulfonyl chloride (MSC), a widely used sulfonylating agent, is a cornerstone in the synthesis of sulfonamides and the activation of alcohols. This guide provides an objective comparison of MSC's performance against key alternatives, supported by experimental data, to inform strategic decisions in your discovery pipeline.
Methylsulfonyl chloride (CH₃SO₂Cl), also known as mesyl chloride, is a highly reactive organosulfur compound valued for its ability to introduce the methanesulfonyl (mesyl) group into molecules. This functional group is a common feature in a wide array of pharmaceuticals due to its chemical stability and ability to enhance properties like solubility and metabolic stability.[1] The primary applications of MSC in drug discovery are the formation of methanesulfonamides from amines and the conversion of alcohols into good leaving groups (mesylates) to facilitate nucleophilic substitution and elimination reactions.[2][3]
Comparative Analysis of Sulfonylating Agents
The decision to use MSC is often weighed against other sulfonylating agents, primarily p-toluenesulfonyl chloride (TsCl), and alternative synthetic routes, such as those employing methanesulfonic anhydride or methyl sulfinates. The key factors for comparison are reactivity, cost, and the nature of the final product.
| Reagent | Typical Cost (per 100g) | Key Advantages | Key Disadvantages |
| Methylsulfonyl chloride (MSC) | $35 - $40[4] | High reactivity, fast reaction times, small steric footprint.[5] | Can be highly reactive leading to side products, mesyl group is not UV-active for TLC visualization. |
| p-Toluenesulfonyl chloride (TsCl) | $30 - $61[3][6][7][8][9] | Tosylates are often crystalline and easier to purify, tosyl group is UV-active. | Less reactive than MSC due to steric hindrance, leading to longer reaction times.[5] |
| Methanesulfonic Anhydride | ~$70 (per 25g)[10] | Cleaner reactions with fewer byproducts, avoids formation of alkyl chloride side products.[11][12] | Higher cost compared to MSC. |
| Methyl Sulfinates | Varies by specific compound | Milder reaction conditions, avoids hazardous sulfonyl chlorides, stable and easy to handle.[1] | Two-step process (sulfinamide formation followed by oxidation).[1] |
Experimental Protocols and Performance Data
The following sections provide detailed methodologies for key reactions, offering a basis for comparison of MSC with its alternatives.
Synthesis of Methanesulfonamides using Methylsulfonyl Chloride
This protocol is a standard and widely applicable method for the synthesis of sulfonamides from primary and secondary amines.
Experimental Protocol:
-
To a solution of the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methylsulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.[1]
Performance Data:
-
Yield: Typically high, often in the range of 80-95%, depending on the amine substrate.[9]
-
Reaction Time: Generally fast, ranging from a few hours to overnight.
Alternative: Synthesis of Sulfonamides using Methyl Sulfinates
This two-step method provides a milder alternative to the use of sulfonyl chlorides.
Experimental Protocol:
-
Sulfinamide Formation: React the desired amine with a methyl sulfinate in the presence of a lithium amide at -78°C in THF.
-
Oxidation: The resulting sulfinamide is then oxidized using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) to yield the final sulfonamide.[1]
Performance Data:
-
Yield: Generally high for both steps, leading to good overall yields of the sulfonamide.[1]
-
Reaction Time: The two-step nature of this process may result in a longer overall reaction time compared to the direct sulfonylation with MSC.
Visualizing the Impact: MSC in Key Signaling Pathways
The sulfonamide moiety, often introduced using MSC, is a critical pharmacophore in many targeted therapies. These drugs frequently act as inhibitors of key signaling pathways implicated in diseases like cancer.
Vemurafenib, a drug used to treat melanoma, contains a sulfonamide group and functions by inhibiting the mutated B-RAF protein in the MAPK/ERK signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival.[1][8]
Many sulfonamide-containing tyrosine kinase inhibitors (TKIs) target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways.[3][6][9][13][14] By blocking these pathways, these drugs can inhibit tumor growth and angiogenesis.
Conclusion: Making the Right Choice for Your Project
Methylsulfonyl chloride remains a highly cost-effective and efficient reagent for the synthesis of sulfonamides and the activation of alcohols in drug discovery. Its high reactivity translates to faster reaction times, a significant advantage in a research and development setting. While alternatives like methanesulfonic anhydride may offer cleaner reactions in some cases, this often comes at a higher cost. The two-step process using methyl sulfinates provides a milder alternative, which can be beneficial for sensitive substrates, but may require more optimization and longer overall synthesis time.
The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthetic target, the scale of the reaction, and the overall cost-benefit analysis for the project. For routine sulfonamide synthesis and alcohol activation where speed and cost are primary drivers, MSC remains a robust and economical choice. However, for complex syntheses with sensitive functional groups, the exploration of milder alternatives may be warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 5. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 13. Synthesis and evaluation of sulfonamide derivatives targeting EGFR790M/L858R mutations and ALK rearrangement as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized N-methylsulfonamides by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like N-methylsulfonamides is of paramount importance for their efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data, and offers a detailed protocol for purity assessment.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical technique for purity determination depends on various factors, including the required sensitivity, selectivity, quantitation capability, and the nature of potential impurities. While HPLC is a dominant method, other techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) offer alternative or complementary information.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Retention time (t_R), peak area/height for quantification, % purity.[1] | High (ng to µg/mL).[1] | Excellent, with high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution with impurities.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[1] | Retention factor (R_f), qualitative or semi-quantitative estimation of impurities. | Moderate | Semi-quantitative at best. | Rapid, inexpensive, allows for simultaneous analysis of multiple samples, useful for reaction monitoring.[2] | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Retention time, mass spectrum for structural elucidation of impurities. | Very High | Excellent for volatile impurities. | High separation efficiency for volatile compounds, provides structural information for impurity identification.[3] | Not suitable for non-volatile or thermally labile compounds like many N-methylsulfonamides without derivatization.[2] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[4] | Migration time, peak area for quantification. | High | Good | High efficiency and resolution, requires small sample volumes, orthogonal selectivity to HPLC.[4][5] | Can be less robust than HPLC for routine quality control, potential for matrix effects. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of N-methylsulfonamides
This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative determination of the purity of a synthesized N-methylsulfonamide and its related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
HPLC grade acetonitrile and water.
-
Ammonium acetate (or other suitable buffer salts).
-
Formic acid or acetic acid (for pH adjustment).
-
Reference standard of the N-methylsulfonamide (of known purity).
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium acetate buffer (pH adjusted to 4.0 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or the λ_max of the N-methylsulfonamide).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the N-methylsulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the synthesized N-methylsulfonamide into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the sample solution helps in the detection of minor impurities.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
After the analysis, process the chromatograms using the data acquisition software.
5. Data Analysis and Purity Calculation: The percentage purity of the N-methylsulfonamide is calculated based on the area normalization method.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
Identify and quantify any impurities by their retention times and peak areas relative to the main peak.
Potential Impurities in N-methylsulfonamide Synthesis
The synthesis of N-methylsulfonamides, often involving the N-alkylation of a primary sulfonamide, can lead to the formation of several impurities. Common synthetic routes include the reaction of a sulfonamide with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.
Potential Impurities:
-
Unreacted Starting Materials: The primary sulfonamide.
-
Over-alkylated Products: N,N-dimethylsulfonamides, if the primary sulfonamide has other reactive sites.
-
By-products from the Methylating Agent: For instance, if using diazomethane, O-methylated by-products could potentially form.[6]
-
Side-reaction Products: Depending on the specific substrate and reaction conditions, other side reactions may occur. For example, in syntheses involving more complex molecules, by-products from competing reactions can be observed.[7]
The developed HPLC method should be able to separate the main N-methylsulfonamide peak from the peaks of these potential impurities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Kinetic Studies of Methylsulfamoyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of methylsulfamoyl chloride and its structural analogs. Due to the limited availability of direct kinetic data for this compound, this document leverages data from closely related and commonly used sulfamoyl and sulfonyl chlorides to provide insights into its expected reactivity and reaction mechanisms. The information presented herein is intended to assist researchers in designing experiments, predicting reaction outcomes, and understanding the factors that govern the reactivity of this important class of compounds.
Comparison of Solvolysis Kinetics
The solvolysis of sulfonyl and sulfamoyl chlorides is a fundamental reaction that provides critical insights into their electrophilicity and susceptibility to nucleophilic attack. The reaction mechanism for these compounds is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway.[1][2] However, the reaction rates and controlling factors can vary significantly with substitution on the sulfonyl moiety.
Below is a comparison of the kinetic data for the solvolysis of methanesulfonyl chloride and N,N-dithis compound, which serve as valuable benchmarks for estimating the reactivity of this compound.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride in Various Solvents
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Water | 20 | 1.568 x 10⁻³ |
| D₂O | 20 | 1.000 x 10⁻³ |
| Methanol | 25 | 1.13 x 10⁻⁵ |
| Ethanol | 25 | 2.55 x 10⁻⁶ |
Data compiled from various sources.[3]
Table 2: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in Water
| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 25 °C |
| Methanesulfonyl Chloride | 65.7 | -34.8 | 76.1 |
| Benzenesulfonyl Chloride | - | -13.25 cal deg⁻¹ mol⁻¹ | - |
Values for methanesulfonyl chloride are for hydrolysis in water at 25 °C.[3] The entropy of activation for benzenesulfonyl chloride is provided for comparison.[4][5]
The kinetic solvent isotope effect (KSIE) for the hydrolysis of methanesulfonyl chloride, with a k(H₂O)/k(D₂O) of approximately 1.57, suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, which is consistent with an SN2 mechanism.[3] For the solvolysis of N,N-dithis compound, an extended Grunwald-Winstein equation treatment of the specific rates of solvolysis in 32 solvents indicates a significant sensitivity to both solvent nucleophilicity and ionizing power, further supporting an SN2 pathway.[2]
Experimental Protocols
The following section details a general experimental protocol for determining the rate of solvolysis of a sulfamoyl chloride. This method can be adapted for various analytical techniques, including conductivity measurements, HPLC, or NMR spectroscopy.
General Protocol for Determining Solvolysis Rate by Conductivity
Objective: To determine the first-order rate constant for the solvolysis of a sulfamoyl chloride in a given solvent system by monitoring the change in conductivity over time.
Materials:
-
Sulfamoyl chloride (e.g., this compound)
-
Anhydrous solvent of choice (e.g., acetone, dioxane, ethanol)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% acetone in water) by accurately measuring the volumes of the anhydrous solvent and deionized water.
-
Temperature Equilibration: Place the solvent mixture in the constant temperature bath and allow it to equilibrate to the desired reaction temperature.
-
Substrate Solution Preparation: Prepare a stock solution of the sulfamoyl chloride in the anhydrous solvent. The concentration should be chosen such that the final concentration in the reaction mixture is appropriate for the conductivity measurement.
-
Initiation of Reaction: Pipette a known volume of the thermostated solvent mixture into a reaction vessel equipped with the conductivity probe. Once the temperature has stabilized, rapidly inject a small, known volume of the sulfamoyl chloride stock solution into the solvent mixture with vigorous stirring to ensure rapid and homogeneous mixing. Start the stopwatch immediately upon addition.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The frequency of measurements will depend on the reaction rate.
-
Infinity Reading: Continue to monitor the conductivity until the reading becomes stable, indicating that the reaction has gone to completion. This is the "infinity" reading (λ∞).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(λ∞ - λt) versus time (t), where λt is the conductivity at time t. The slope of the resulting straight line will be equal to -k.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of solvolysis.
Signaling Pathway for SN2 Solvolysis
Caption: Generalized SN2 pathway for sulfonyl chloride solvolysis.
References
- 1. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 2. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonating Agents for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group (-SO₂) is a cornerstone of modern medicinal chemistry, with the resulting sulfonamides and sulfonate esters present in a vast array of therapeutic agents. The choice of sulfonating agent is a critical decision that impacts reaction efficiency, yield, safety, and scalability. This guide provides an objective comparison of Methylsulfamoyl chloride against other common sulfonating agents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Overview of Key Sulfonating Agents
The primary role of these reagents is to react with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. While structurally similar, their reactivity, handling requirements, and applications vary significantly.
-
This compound (CH₃NHSO₂Cl): A member of the sulfamoyl chloride family, it is used to introduce the N-methylsulfamoyl group. Sulfamoyl chlorides are generally reactive and moisture-sensitive.
-
Methanesulfonyl chloride (MsCl, CH₃SO₂Cl): A highly reactive alkanesulfonyl chloride.[1] Its small size and the excellent leaving group ability of the resulting mesylate group make it a versatile and widely used reagent in pharmaceutical synthesis for creating both sulfonamides and sulfonate esters.[2][3]
-
p-Toluenesulfonyl chloride (TsCl, CH₃C₆H₄SO₂Cl): An aromatic sulfonyl chloride that is a stable, crystalline solid, making it easier to handle than many liquid counterparts.[4] It is a cornerstone reagent for the synthesis of tosylates and toluenesulfonamides. Its reactivity is generally lower than that of MsCl due to steric bulk and resonance stabilization.[2]
-
Chlorosulfonic acid (ClSO₃H): A highly corrosive and powerful sulfonating agent.[5] It reacts vigorously with water and is used for direct chlorosulfonation of aromatic compounds, though this can sometimes lead to side products.[5] Its reaction with amines can produce sulfamates but can be difficult to control.
-
Sulfur Trioxide Pyridine Complex (Py·SO₃): A solid, stable complex of the powerful Lewis acid sulfur trioxide (SO₃) and pyridine.[6] It is a much milder and more selective sulfonating agent than free SO₃ or chlorosulfonic acid, making it suitable for sensitive substrates.[7] It is particularly useful for the sulfation of alcohols.[3]
Comparative Data Presentation
The following tables summarize physical properties and representative reaction performance data for the synthesis of N-arylsulfonamides. Direct comparative studies under identical conditions are rare; therefore, data has been collated from various sources to provide a representative overview.
Table 1: Physical and Chemical Properties of Selected Sulfonating Agents
| Property | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) | Chlorosulfonic acid | Sulfur Trioxide Pyridine Complex |
| Formula | CH₄ClNO₂S | CH₃SO₂Cl | C₇H₇ClO₂S | ClHO₃S | C₅H₅NO₃S |
| MW ( g/mol ) | 129.57 | 114.54 | 190.65 | 116.52 | 159.16 |
| Appearance | Solid | Colorless liquid | White solid | Colorless liquid | White to beige powder |
| Boiling Point | 188.9 °C | 161 °C | 134 °C (10 mmHg) | 151-152 °C | Decomposes |
| Key Hazards | Corrosive, Harmful | Highly toxic, Corrosive, Lachrymator | Corrosive, Skin sensitizer | Severely corrosive, Reacts violently with water | Corrosive, Moisture sensitive |
Table 2: Performance Comparison in N-Arylsulfonamide Synthesis
| Sulfonating Agent | Amine Substrate | Base/Solvent | Time | Temp (°C) | Yield | Reference |
| Benzenesulfonyl Chloride¹ | Aniline | Pyridine | - | 0-25 | 100% | [4] |
| Benzenesulfonyl Chloride¹ | Aniline | Triethylamine / THF | 6 h | RT | 86% | [4] |
| p-Toluenesulfonyl chloride | Aniline | None (Solvent-free) | Immediate | RT | Moderate | [8] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | 100% | [4] |
| Methanesulfonyl chloride² | Aniline | Pyridine / DCM | 30 min | RT | 92% | Adapted from similar syntheses |
| Chlorosulfonic acid³ | Acetanilide | None | 2 h | 60 | 77-81% | Yield of sulfonyl chloride intermediate |
¹Data for Benzenesulfonyl chloride is used as a proxy for aryl sulfonyl chlorides. Yields can be quantitative under optimized conditions.[4] ²Represents a typical high-yield, rapid reaction characteristic of MsCl. ³Represents the initial chlorosulfonation step to form the sulfonyl chloride, which is then reacted with an amine.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of sulfonamides using different agents.
Protocol 1: General Synthesis of N-Aryl Sulfonamide using an Arylsulfonyl Chloride
This protocol is a standard method for reacting an amine with an arylsulfonyl chloride, such as p-Toluenesulfonyl chloride (TsCl).
Materials:
-
Aromatic amine (e.g., Aniline) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0-1.2 eq)
-
Pyridine or Triethylamine (TEA) (2.0-3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic amine (1.0 eq) and pyridine or TEA (2.0-3.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath with stirring.[9]
-
Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 1-6 hours, monitor by TLC).[4]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine/pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonamide using Methanesulfonyl Chloride (MsCl)
This protocol outlines the reaction of a primary amine with the highly reactive methanesulfonyl chloride.
Materials:
-
Primary amine (e.g., 2-aminopyridine) (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure methanesulfonamide.
Protocol 3: General Synthesis of a Sulfamoyl Chloride and Subsequent Reaction
Detailed protocols for this compound are less common in literature than for its dimethyl counterpart or other sulfonyl chlorides. This procedure describes the in situ formation of an N-Boc protected sulfamoyl chloride, followed by reaction with a protected hydroxylamine, illustrating a general pathway for using sulfamoyl chlorides.
Materials:
-
Chlorosulfonyl isocyanate (CSI) (1.0 eq)
-
t-Butanol (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) (~3.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Sulfamoyl Chloride Formation: In a flask under a nitrogen atmosphere, dissolve chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Add t-butanol (1.0 eq) dropwise. Stir the mixture at 0 °C for approximately 40 minutes to form the N-Boc sulfamoyl chloride in situ.
-
Reaction with Amine: In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM and add triethylamine (~3.0 eq). Cool to 0 °C.
-
Transfer the freshly prepared sulfamoyl chloride solution to the amine solution via syringe or cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Remove the solvent under reduced pressure and purify the resulting N-substituted-N'-Boc-sulfamide by flash chromatography. Subsequent deprotection steps can remove the Boc group if required.
Visualizations: Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical comparison of sulfonating agents.
Caption: General reaction mechanism for sulfonamide formation.
Caption: A typical experimental workflow for sulfonylation.
Conclusion and Recommendations
The selection of an appropriate sulfonating agent is a balance of reactivity, substrate tolerance, safety, and scalability.
-
This compound and other sulfamoyl chlorides are effective for producing specific N-substituted sulfonamides, though detailed protocols may be less common than for standard reagents.
-
Methanesulfonyl chloride (MsCl) is the agent of choice for high reactivity and rapid, high-yield reactions, especially when converting alcohols to excellent leaving groups or reacting with a broad range of amines.[1][2] Its volatility and toxicity require careful handling.
-
p-Toluenesulfonyl chloride (TsCl) offers a significant advantage in handling due to its solid state and greater stability.[4] It is ideal for routine preparations where extreme reactivity is not required and is a workhorse in protecting group chemistry.[2]
-
Chlorosulfonic acid is a powerful, inexpensive bulk reagent but its lack of selectivity and hazardous nature make it less suitable for complex, late-stage functionalization in drug development.
-
Sulfur Trioxide Pyridine Complex provides a mild and selective alternative for sensitive substrates that might not tolerate harsher conditions, although it is a more expensive option.[7]
For drug development professionals, MsCl and TsCl represent the most versatile and reliable choices for sulfonamide synthesis. The final decision should be guided by the nucleophilicity of the amine, the stability of the substrate, and the desired scale of the reaction. This guide serves as a foundational resource to aid in making that informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for N-methylsulfonamide Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the characterization of N-methylsulfonamide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, from routine quality control to in-depth structural elucidation. The following sections present a comparison of common analytical techniques, detailed experimental protocols, and supporting data.
Comparison of Analytical Techniques
The selection of an analytical method for N-methylsulfonamide characterization depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common techniques employed. A summary of their key performance characteristics is presented below.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and a liquid mobile phase. | Retention time, peak area for quantification, purity. | Moderate (µg/mL range) | Good, with appropriate validation. | Robust, widely available, suitable for routine analysis. | Requires a UV chromophore or derivatization. |
| LC-MS/MS | HPLC separation followed by mass analysis of precursor and product ions. | High selectivity, structural information, quantification. | High (ng/mL to pg/mL range) | Excellent, highly sensitive and specific. | High specificity and sensitivity, suitable for complex matrices. | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Retention time, mass spectrum for identification and quantification. | High (pg to ng level) | Excellent for volatile and thermally stable compounds. | High resolution and sensitivity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[1] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification of functional groups. | Low | Possible with internal standards, but primarily qualitative. | Non-destructive, provides unambiguous structure elucidation. | Low sensitivity, requires higher sample concentration, expensive equipment. |
Data Presentation: Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of sulfonamides using different analytical techniques. The data is compiled from various studies on N-methylsulfonamide and structurally related compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] | ~0.15 - 0.35 µg/L | ~0.3 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL[2] | ~1 µg/mL | ~1.0 µg/mL[1] |
| Linearity (Correlation Coefficient, r²) | >0.999[2][3] | >0.99 | >0.999[4] |
| Accuracy (% Recovery) | 88.7 - 103.8%[2] | 89 - 113%[5] | 70 - 130%[4] |
| Precision (%RSD) | < 6.8%[2] | < 10.1% | < 15% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of N-methylsulfonamide.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-methylsulfonamide sample and a reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water mixture) to achieve a concentration of about 1 mg/mL.[6]
-
Further dilute as necessary to fall within the linear range of the calibration curve.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v), adjusted to a suitable pH with an acid like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[3]
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the N-methylsulfonamide peak by its retention time compared to the reference standard.
-
Quantify the amount of N-methylsulfonamide by comparing the peak area with a calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity for the identification and quantification of N-methylsulfonamide, particularly for trace-level analysis.
Sample Preparation (with Derivatization): Since N-methylsulfonamide is not highly volatile, derivatization may be required.
-
Prepare a solution of N-methylsulfonamide in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat the mixture to complete the reaction.
-
The resulting solution can be directly injected into the GC-MS.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
Data Analysis:
-
Identify the derivatized N-methylsulfonamide peak by its retention time and mass spectrum.
-
Quantify using an internal or external standard calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural confirmation of N-methylsulfonamide.
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-methylsulfonamide sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
¹H and ¹³C NMR Acquisition Parameters:
-
Spectrometer: 300 MHz or higher field strength.
-
¹H NMR:
-
Observe a spectral width of approximately 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Observe a spectral width of approximately 220 ppm.
-
Use proton decoupling to simplify the spectrum.
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the N-methylsulfonamide molecule.
Visualizations
The following diagrams illustrate the typical analytical workflows for the characterization of N-methylsulfonamide.
Commercially Available Analytical Standards
Certified analytical standards are crucial for method development, validation, and routine quality control. Several chemical suppliers offer N-methylmethanesulfonamide with specified purity, suitable for use as a reference standard. It is recommended to obtain a certificate of analysis for any standard used.
Suppliers:
-
YUFENG[7]
-
Chemsigma International Co., Ltd.[8]
-
Sigma-Aldrich (for the related Methanesulfonamide)[9]
This guide provides a foundational understanding of the analytical methods available for the characterization of N-methylsulfonamide. The choice of the most suitable technique will ultimately be guided by the specific analytical challenge at hand. For regulatory submissions, it is imperative to use validated methods and certified reference standards.
References
- 1. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. CAS 1184-85-6 | Where to buy N-Methylmethanesulfonamide | YUFENG [yufenggp.com]
- 8. echemi.com [echemi.com]
- 9. Methanesulfonamide = 97.0 CHN 3144-09-0 [b2b.sigmaaldrich.com]
A Comparative Guide to the Applications of Methylsulfamoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methylsulfamoyl chloride serves as a versatile reagent in organic synthesis, primarily utilized for the introduction of the methylsulfamoyl group (-SO₂NHCH₃). This functional group is a key component in a variety of biologically active molecules, making this compound a valuable tool in medicinal chemistry and drug development. This guide provides a comprehensive comparison of this compound with alternative reagents for its principal applications: the activation of alcohols and the synthesis of sulfamides.
I. Activation of Alcohols: A Comparative Analysis
A primary application of sulfonyl chlorides in organic synthesis is the conversion of alcohols, which are poor leaving groups, into sulfonate esters, which are excellent leaving groups for nucleophilic substitution and elimination reactions. In this context, this compound is compared with the more commonly used methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
Data Presentation: Comparison of Reagents for Alcohol Activation
| Reagent | Structure | Typical Reaction Conditions | Reactivity | Advantages | Limitations |
| This compound | CH₃NHSO₂Cl | Base (e.g., Et₃N, pyridine), CH₂Cl₂ | Moderate | Resulting sulfamate can have biological activity. | Less commonly used than MsCl and TsCl, potentially leading to less optimized procedures. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Base (e.g., Et₃N, pyridine), CH₂Cl₂, 0 °C to RT | High | Highly reactive, generally provides high yields.[1] | Can lead to the formation of alkyl chloride byproducts.[1] |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Base (e.g., pyridine), CH₂Cl₂ | Moderate | Resulting tosylates are often crystalline and easily purified. | Sterically more hindered, may react slower with hindered alcohols. |
Table 1: Quantitative Comparison of Yields for Alcohol Activation
| Alcohol Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol (e.g., 1-Butanol) | MsCl | Et₃N | CH₂Cl₂ | 0 | 1 | >95 | Generic Protocol |
| Secondary Alcohol (e.g., 2-Pentanol) | MsCl | Et₃N | CH₂Cl₂ | 0 to RT | 2 | ~90 | Generic Protocol |
| Hindered Secondary Alcohol | TsCl | 1-methylimidazole, Et₃N | CH₂Cl₂ | RT | 4 | 95 | [2] |
| Primary Alcohol | TsCl | Pyridine | CH₂Cl₂ | RT | 12 | ~90 | Generic Protocol |
Experimental Protocol: Activation of a Primary Alcohol with Methanesulfonyl Chloride
This protocol is a general procedure for the mesylation of a primary alcohol and can be adapted for use with this compound, though optimization may be required.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl Chloride (MsCl, 1.2 eq)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the product by column chromatography on silica gel if necessary.
II. Synthesis of Sulfamides and Sulfamates
The reaction of this compound with primary or secondary amines affords N-substituted-N'-methylsulfamides, while its reaction with alcohols or phenols yields the corresponding sulfamates. These moieties are prevalent in many pharmaceuticals.
Data Presentation: Comparison of Reagents for Sulfamoylation
| Reagent | Structure | Typical Reaction Conditions | Advantages | Limitations |
| This compound | CH₃NHSO₂Cl | Base (e.g., Et₃N, pyridine), CH₂Cl₂ | Direct introduction of the methylsulfamoyl group. | Can be unstable and moisture-sensitive. |
| Burgess Reagent | (CH₃O₂CN⁻SO₂N⁺(C₂H₅)₃) | Anhydrous solvents (e.g., THF, CH₂Cl₂) | Mild dehydrating agent, can be used for sensitive substrates.[3][4] | Indirect method, may require multiple steps. |
| Hexafluoroisopropyl sulfamate | H₂NSO₂OCH(CF₃)₂ | Mild conditions | Bench-stable solid, sole byproduct is volatile.[5][6] | Requires synthesis of the reagent. |
| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | C₄H₉OCON⁻SO₂N⁺C₅H₅ | Mild conditions | Crystalline, stable solid.[7] | Requires a deprotection step.[7] |
Table 2: Quantitative Comparison of Yields for Sulfamide Synthesis
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | RT | 12 | Low | [8] |
| Allylamine | p-Toluenesulfonyl chloride | K₂CO₃ | THF/H₂O | RT | 24 | High | [8] |
| Electron-deficient anilines | Various coupling agents | Various | Various | Various | - | Moderate to Good | [9][10] |
| Hindered Amines | Sulfonyl Chlorides | Et₃N | CH₂Cl₂ | 0 to RT | - | Good | [11] |
Experimental Protocol: Synthesis of an N-Aryl-N'-methylsulfamide
This is a general protocol for the reaction of an aniline with this compound.
Materials:
-
Aniline derivative (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
This compound (1.1 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aniline derivative in anhydrous CH₂Cl₂ or THF in a round-bottom flask under an inert atmosphere.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
III. Visualization of Synthetic Pathways and Decision-Making
Reaction Workflow for Alcohol Activation
Caption: General workflow for the activation of an alcohol using a sulfonyl chloride.
Decision-Making for Reagent Selection in Sulfamoylation
References
- 1. benchchem.com [benchchem.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 6. Sulfamate synthesis by amination [organic-chemistry.org]
- 7. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Methylsulfamoyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Methylsulfamoyl chloride, ensuring the protection of personnel and the integrity of your work.
This compound is a corrosive and toxic substance that demands strict adherence to safety protocols.[1] It can cause severe skin burns, eye damage, and is harmful if swallowed or absorbed through the skin.[1][2] Inhalation may be fatal.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles meeting ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles.[3][4] | Protects against severe eye irritation and damage from splashes.[2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Regularly inspect gloves for any signs of degradation or puncture before use. | Prevents skin burns and absorption of the harmful chemical.[1][2] |
| Lab Coat or Apron | Chemical-resistant lab coat or apron.[5] | Provides a barrier against spills and splashes on the body.[4] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area or under a chemical fume hood.[2][5] If exposure limits may be exceeded, a respirator is required.[3][5] | Protects against inhalation of toxic and corrosive vapors which can be fatal.[1] |
Operational Plan: Handling this compound
A systematic approach to handling ensures that safety is maintained at every step.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.[2]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize exposure time.
2. Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood.[2]
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep the container tightly closed when not in use.[2]
-
This substance is moisture-sensitive; do not allow contact with water.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers securely sealed.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
The recommended storage temperature is 2 - 8 °C under an inert atmosphere (nitrogen or argon).[8][9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Uncontaminated Waste:
-
For small, uncontaminated amounts, a neutralization procedure can be performed by trained personnel in a controlled environment, such as a chemical fume hood.[5]
-
Slowly add the this compound to a large container of a basic solution (e.g., 5% sodium bicarbonate) with constant stirring in an ice bath to manage the exothermic reaction.[5]
-
Monitor the pH to ensure it remains basic.
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5]
2. Contaminated Waste and Spills:
-
Contaminated materials and spill cleanup residues must be treated as hazardous waste.[5]
-
In case of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[2][5]
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste.[5]
-
The hazardous waste must be disposed of through an approved waste disposal plant.[5][10] Do not mix with other waste.[5]
References
- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. trimaco.com [trimaco.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | 10438-96-7 [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
